Product packaging for 16-Deethylindanomycin(Cat. No.:CAS No. 106803-22-9)

16-Deethylindanomycin

Cat. No.: B1670185
CAS No.: 106803-22-9
M. Wt: 465.6 g/mol
InChI Key: HSZFOQSMGNAIJM-IWHHVUORSA-N
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Description

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid has been reported in Streptomyces antibioticus and Streptomyces griseus with data available.
isolated from Streptomyces setonii

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO4 B1670185 16-Deethylindanomycin CAS No. 106803-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFOQSMGNAIJM-IWHHVUORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346667
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106803-22-9, 117615-33-5
Record name Omomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Deethylindanomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 16-Deethylindanomycin: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin, also known as A83094A, is a pyrrole-ether antibiotic discovered from the fermentation broth of the bacterium Streptomyces setonii.[1] Structurally analogous to the known ionophore indanomycin, this compound exhibits significant in vitro activity against a range of Gram-positive bacteria and coccidial parasites.[1][2] Its mechanism of action is attributed to its ionophoretic properties, which disrupt cellular ion homeostasis, leading to cell death.[3][4] This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of natural product discovery and antibiotic development.

Discovery and Origin

This compound was first isolated and characterized by researchers at Lilly Research Laboratories. The producing organism, a strain of Streptomyces setonii, was identified through a screening program for novel antimicrobial agents.[1] The taxonomy of the producing strain was established through morphological and cultural characterization.

The biosynthesis of the structurally related indanomycin in Streptomyces antibioticus proceeds through a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) pathway. The primary metabolic precursors for indanomycin have been identified as one unit of L-proline, six units of malonyl-CoA, two units of methylmalonyl-CoA, and two units of ethylmalonyl-CoA. It is highly probable that this compound shares a similar biosynthetic origin, with variations in the starter or extender units accounting for the structural difference.

Physicochemical Properties and Structure Elucidation

This compound is a polyether antibiotic with the molecular formula C29H39NO4 and a molecular weight of 465.62 g/mol . The structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods are standard in the structural determination of novel natural products.

Biological Activity

This compound has demonstrated potent in vitro activity against various Gram-positive bacteria and the coccidial parasite Eimeria tenella.[1][2]

Antibacterial Activity

The compound is particularly effective against strains of Staphylococcus and Streptococcus.

Organism MIC (µg/mL)
Staphylococcus aureus (various strains)4
Streptococcus spp.4
Streptococcus pneumoniae2
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against select Gram-positive bacteria.[2]
Anticoccidial Activity

This compound inhibits the development of Eimeria tenella in vitro.[2] However, in vivo studies in chicks showed it to be inactive when administered in feed at a dose of 200 µg/g.[2]

Mechanism of Action and Signaling Pathways

As a polyether ionophore, this compound functions by transporting cations across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function.[2][3][4] This disruption of ion homeostasis can lead to a cascade of downstream effects, including:

  • Alteration of Membrane Potential: The transport of ions dissipates the membrane potential required for processes such as ATP synthesis and nutrient transport.

  • Induction of Osmotic Stress: The influx of ions can lead to cellular swelling and eventual lysis.

  • Disruption of Cellular Signaling: Ionophores can interfere with signaling pathways that are dependent on specific ion concentrations, such as calcium-dependent signaling.[5][6] this compound has been shown to induce histamine release from mast cells and basophils in a calcium-dependent manner.[2]

The specific signaling pathways directly modulated by this compound require further detailed investigation.

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cell Cellular Effects Ionophore This compound (Ionophore) K_in K+ (intracellular) Ionophore->K_in Transports K+ across membrane K_channel K+ Channel (facilitated transport) K_out K+ (extracellular) K_out->Ionophore Binds K+ Disruption Disruption of Ion Gradient K_in->Disruption Membrane_Depol Membrane Depolarization Disruption->Membrane_Depol ATP_depletion ATP Depletion Membrane_Depol->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: General mechanism of action for an ionophore like this compound.

Experimental Protocols

The following are detailed methodologies for the production, isolation, and characterization of this compound based on established procedures for similar natural products.

Fermentation of Streptomyces setonii

A culture of Streptomyces setonii is grown in a suitable fermentation medium to produce this compound.

Vegetative Medium:

  • Trypticase soy broth: 30 g/L

  • Yeast extract: 3 g/L

  • Glucose: 10 g/L

  • Malt extract: 10 g/L

  • Adjust pH to 7.0 before sterilization.

Production Medium:

  • Tomato paste: 20 g/L

  • Oatmeal: 20 g/L

  • Glucose: 15 g/L

  • Trace element solution: 1 mL/L

  • Adjust pH to 6.8 before sterilization.

Procedure:

  • Inoculate the vegetative medium with a spore suspension or mycelial fragment of S. setonii.

  • Incubate at 28-30°C with shaking (250 rpm) for 48-72 hours.

  • Use the vegetative culture to inoculate the production medium (5-10% v/v).

  • Incubate the production culture at 28-30°C with shaking (250 rpm) for 5-7 days.

  • Monitor the production of this compound using a suitable analytical method such as HPLC.

Isolation and Purification

This compound is extracted from the fermentation broth and purified using chromatographic techniques.

Procedure:

  • Separate the mycelia from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake with an organic solvent such as acetone or methanol.

  • Concentrate the solvent extract under reduced pressure.

  • Partition the concentrated extract between ethyl acetate and water.

  • Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and concentrate to yield a crude extract.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structural Elucidation

The purified compound is subjected to spectroscopic analysis to determine its structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and stereochemistry of the molecule.

Discovery_Workflow Start Streptomyces setonii Strain Fermentation Fermentation Start->Fermentation Extraction Extraction & Partitioning Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromo Silica Gel Chromatography Crude_Extract->Silica_Chromo HPLC Preparative HPLC Silica_Chromo->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays Pure_Compound->Bioassays

Caption: Experimental workflow for the discovery of this compound.

Conclusion and Future Perspectives

This compound represents a promising class of ionophore antibiotics with potent activity against Gram-positive bacteria. Its discovery highlights the continued importance of Streptomyces as a source of novel bioactive compounds. Further research is warranted to explore the full therapeutic potential of this molecule, including detailed studies on its mechanism of action, in vivo efficacy, and potential for chemical modification to improve its pharmacological properties. Understanding the specific signaling pathways affected by this compound could also open new avenues for its application in other therapeutic areas.

References

16-Deethylindanomycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin, also known as A-83094A or Omomycin, is a polyether ionophore antibiotic produced by strains of Streptomyces, notably Streptomyces setonii and Streptomyces antibioticus.[1][2] Structurally similar to indanomycin, it exhibits significant in vitro activity against a range of Gram-positive bacteria and coccidia.[1] Its mechanism of action is primarily attributed to its ability to function as a selective potassium ionophore, disrupting cellular membrane potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, isolation and potential synthetic methodologies, and the known signaling pathways affected by this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule featuring a pyrrole-ether structure. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.6 g/mol [3]
CAS Number 117615-33-5[4]
Synonyms A-83094A, Omomycin, Deethylindanomycin[3][5][6]
InChI InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
SMILES CC/C(=C\C=C[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4--INVALID-LINK----INVALID-LINK--C(=O)O">C@HC
Table 2: Physicochemical Properties of this compound
PropertyValue/Description
Physical State Solid[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]
Solubility Information not readily available. Likely soluble in organic solvents like DMSO, ethanol, and methanol.
Melting Point Not specified in the available literature.

Biological Properties and Activity

This compound is recognized for its potent biological activities, primarily as an antibacterial and anticoccidial agent. Its function as a potassium ionophore is central to its biological effects.

Antibacterial Activity

This compound is active against a variety of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains are detailed below.

Table 3: Antibacterial Spectrum of this compound
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (various strains)4[3]
Streptococcus spp.4[3]
Streptococcus pneumoniae2[3]
Staphylococcus aureus4.0 - 8.0[2]
Anticoccidial Activity

The compound has demonstrated activity against coccidia in vitro, specifically inhibiting the development of Eimeria tenella. However, it was found to be inactive against E. tenella infections in chicks when administered in their diet.[3]

Ionophoric Properties and Mechanism of Action

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across a lipid bilayer. It shows a higher selectivity for potassium ions (K⁺) over other cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and sodium (Na⁺).[3] This selective transport of potassium ions across the cell membrane disrupts the natural ion gradients, leading to a breakdown of the membrane potential, which is crucial for many cellular processes.

Histamine Release

In vitro studies have shown that this compound can induce the release of histamine from rodent mast cells and human basophils in a calcium-dependent manner.[3]

Experimental Protocols

Isolation and Characterization

The primary method for obtaining this compound is through fermentation of Streptomyces setonii, followed by extraction and purification. The general workflow is outlined below, based on the initial characterization by Larsen et al. (1988).

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Streptomyces setonii Harvest Harvest of Culture Broth Fermentation->Harvest Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate) Harvest->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Chromatography Column Chromatography (e.g., silica gel) Concentration->Chromatography HPLC Preparative HPLC Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Crystallization->Spectroscopy Purity_Analysis Purity Analysis (e.g., analytical HPLC) Spectroscopy->Purity_Analysis

Figure 1: General workflow for the isolation and characterization of this compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution: Perform serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Plausible Synthetic Approach

A total synthesis of this compound has not been explicitly reported. However, a plausible synthetic strategy can be devised based on the successful total synthesis of the structurally related ionophore, indanomycin.[7][8][9] A convergent synthetic approach is likely to be most effective.

The synthesis would likely involve the preparation of two key fragments: the indane-pyrrole moiety and the substituted tetrahydropyran ring. These fragments would then be coupled, followed by further functional group manipulations to complete the synthesis. The synthesis of polyether ionophores often involves stereoselective aldol reactions, Wittig-type reactions, and intramolecular cyclizations to construct the complex cyclic ether systems.[3][10]

Signaling Pathways and Mechanisms of Action

Disruption of Membrane Potential by Potassium Ionophoric Activity

As a potassium ionophore, this compound inserts into the cell membrane and facilitates the transport of K⁺ ions down their concentration gradient (out of the cell). This leads to hyperpolarization of the cell membrane, disrupting the membrane potential, which is critical for numerous cellular functions, including nutrient transport, ATP synthesis, and maintenance of cellular homeostasis.

G cluster_membrane Cell Membrane Ionophore This compound K_channel K+ Channel (facilitated transport) Ionophore->K_channel Extracellular Extracellular Space (Low K+) K_channel->Extracellular K+ Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Membrane Lipid Bilayer Intracellular Intracellular Space (High K+) Intracellular->K_channel K+ Disruption Disruption of Cellular Processes (e.g., ATP synthesis, transport) Hyperpolarization->Disruption

Figure 2: Mechanism of membrane potential disruption by this compound.
Induction of Histamine Release from Mast Cells

The induction of histamine release from mast cells is a complex process. While the precise mechanism for this compound is not fully elucidated, it is known to be calcium-dependent.[3] It may involve the ionophore's effect on membrane potential, leading to calcium influx and subsequent degranulation of mast cells, releasing histamine and other inflammatory mediators.

G cluster_mast_cell Mast Cell Ionophore This compound Membrane_Effect Membrane Potential Alteration Ionophore->Membrane_Effect Ca_Influx Ca2+ Influx Membrane_Effect->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release

Figure 3: Proposed pathway for histamine release induced by this compound.

Conclusion

This compound is a potent polyether antibiotic with significant potential for further investigation. Its selective activity against Gram-positive bacteria and its well-defined mechanism of action as a potassium ionophore make it an interesting candidate for drug development and a valuable tool for studying ion transport and membrane biology. Further research is warranted to fully elucidate its synthetic pathways, expand upon its biological activity profile, and explore its therapeutic potential.

References

16-Deethylindanomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Unique Pyrrole-Ether Polyether Antibiotic

Abstract

16-Deethylindanomycin, also known as A83094A, is a polyether antibiotic belonging to the pyrrole-ether class, produced by the bacterium Streptomyces setonii. Structurally similar to indanomycin, it exhibits a distinct biological profile characterized by its activity against Gram-positive bacteria and coccidian parasites. Its mechanism of action is attributed to its function as a potassium-selective ionophore, disrupting the crucial ion gradients across cellular membranes, which leads to cell death. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biological activity, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the potential of polyether antibiotics.

Introduction

Polyether antibiotics are a class of naturally occurring lipid-soluble compounds capable of forming complexes with metal cations and transporting them across biological membranes.[1][2] This ionophoretic activity disrupts the electrochemical gradients essential for cellular function, leading to their potent antimicrobial effects.[3] this compound is a notable member of this class, distinguished by its pyrrole-ether structure.[1] It is produced by Streptomyces setonii and demonstrates significant in vitro activity against a range of Gram-positive pathogens and coccidia, single-celled parasites that cause significant disease in livestock.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₉H₃₉NO₄[1]
Molecular Weight 465.63 g/mol [1]
Class Polyether Antibiotic, Pyrrole-Ether[1]
Producing Organism Streptomyces setonii[1]

Biological Activity

This compound's primary biological function is its antimicrobial activity, which is particularly pronounced against Gram-positive bacteria and coccidian parasites.

Antibacterial Activity

The antibacterial efficacy of this compound is attributed to its ability to function as a potassium ionophore, leading to the dissipation of the transmembrane potassium gradient. This disruption of ion homeostasis is detrimental to bacterial survival.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4.0 - 8.0[4]

Further comprehensive data on a wider range of bacterial strains is a current research gap.

Anticoccidial Activity

This compound has demonstrated in vitro activity against coccidia, which are protozoan parasites of significant concern in the agricultural sector.[1] The precise quantitative measures of this activity, such as the reduction in oocyst output or lesion scores in vivo, require further investigation.

Cytotoxicity

Mechanism of Action

The primary mechanism of action of this compound is its function as a potassium-selective ionophore. This process involves the encapsulation of a potassium ion (K⁺) within its cyclic ether structure, facilitating the transport of the ion across the lipid bilayer of the cell membrane. This disrupts the vital potassium ion gradient maintained by the bacterial cell.

The downstream consequences of this ion gradient collapse are multifaceted and ultimately lead to cell death. The dissipation of the membrane potential can inhibit essential cellular processes that are dependent on the proton motive force, such as ATP synthesis.[6] The significant change in intracellular ion concentration can also trigger a cascade of events leading to cellular demise, including the induction of autophagic processes and mitochondrial swelling in eukaryotic cells, and a general disruption of cellular homeostasis in bacteria.[3]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane K_in Low K+ Membrane->K_in K+ influx K_channel K+ Channel ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP Reduced ATP production K_out High K+ Deethylindanomycin This compound Deethylindanomycin->Membrane Transports K+ across membrane Deethylindanomycin->K_out Binds K+ K_in->ATP_synthase Disrupts K+ gradient, inhibits ATP synthesis Cell_Death Cell Death K_in->Cell_Death Ionic imbalance ATP->Cell_Death Energy depletion

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Isolation of this compound

The following protocol is based on the initial discovery and characterization of this compound (A83094A) from Streptomyces setonii.[1]

Workflow for Fermentation and Isolation:

Fermentation_Isolation_Workflow Inoculum 1. Inoculum Preparation (Streptomyces setonii culture) Fermentation 2. Fermentation (Submerged culture in production medium) Inoculum->Fermentation Harvest 3. Harvest (Centrifugation to separate mycelia and broth) Fermentation->Harvest Extraction 4. Solvent Extraction (Extraction of broth with an organic solvent) Harvest->Extraction Concentration 5. Concentration (Evaporation of the solvent) Extraction->Concentration Purification 6. Chromatographic Purification (e.g., Silica gel chromatography) Concentration->Purification Crystallization 7. Crystallization (Isolation of pure this compound) Purification->Crystallization Analysis 8. Structural Analysis (NMR, Mass Spectrometry, etc.) Crystallization->Analysis

Figure 2. General workflow for the fermentation and isolation of this compound.

Detailed Methodology:

  • Culture Maintenance and Inoculum Development: A culture of Streptomyces setonii is maintained on a suitable agar medium. For inoculum development, a vegetative culture is grown in a seed medium.

  • Fermentation: The production of this compound is carried out in a suitable fermentation medium under controlled conditions of temperature, pH, and aeration.

  • Isolation:

    • The whole fermentation broth is typically harvested and the mycelia are separated from the broth by centrifugation or filtration.

    • The antibiotic is extracted from the filtered broth using a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

    • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic techniques, such as silica gel column chromatography, to purify this compound. The fractions are monitored for activity using a bioassay.

  • Crystallization and Characterization: The purified antibiotic can be crystallized from a suitable solvent system. The structure and purity are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow Preparation 1. Prepare serial dilutions of This compound in a 96-well plate Inoculation 2. Inoculate each well with a standardized bacterial suspension Preparation->Inoculation Incubation 3. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) Inoculation->Incubation Observation 4. Observe for visible bacterial growth Incubation->Observation Determination 5. Determine the MIC as the lowest concentration with no visible growth Observation->Determination

Figure 3. Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a specific optical density, which corresponds to a known colony-forming unit (CFU) concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Ionophore Activity Assay (Potassium Selectivity)

The potassium ionophore activity of this compound can be assessed by measuring its ability to induce potassium ion flux across an artificial membrane, such as a liposome membrane, using a potassium-sensitive electrode or a fluorescent indicator.

Detailed Protocol:

  • Liposome Preparation: Prepare unilamellar liposomes loaded with a high concentration of a potassium salt (e.g., KCl) in a buffer.

  • External Buffer: Resuspend the potassium-loaded liposomes in a potassium-free buffer.

  • Measurement Setup: Place the liposome suspension in a stirred cuvette with a potassium-selective electrode or a potassium-sensitive fluorescent dye.

  • Addition of Ionophore: Add a solution of this compound to the liposome suspension.

  • Data Acquisition: Monitor the change in the external potassium concentration or fluorescence over time. An increase in the external potassium concentration or a change in fluorescence indicates that the ionophore is transporting potassium out of the liposomes.

  • Selectivity Determination: To determine selectivity, the experiment can be repeated with liposomes loaded with other cations (e.g., Na⁺, Ca²⁺, Mg²⁺) and the rate of ion efflux can be compared.

Synthesis

While the total synthesis of this compound (A83094A) has not been explicitly detailed in widely available literature, the synthesis of the structurally related indanomycin and other pyrrole-ether antibiotics has been achieved. These synthetic routes often involve complex multi-step processes to construct the intricate polycyclic structure and introduce the correct stereochemistry. The development of a concise and efficient total synthesis of this compound would be a significant achievement, enabling the production of analogues for structure-activity relationship studies.

Conclusion and Future Directions

This compound is a compelling polyether antibiotic with demonstrated activity against Gram-positive bacteria and coccidia. Its mode of action as a potassium-selective ionophore presents a clear mechanism for its antimicrobial effects. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Biological Profiling: A broader evaluation of its antimicrobial spectrum, including against drug-resistant strains, is needed. Detailed in vivo efficacy studies for both its antibacterial and anticoccidial activities are also crucial.

  • Toxicology and Selectivity: In-depth cytotoxicity studies against a panel of mammalian cell lines are required to determine its therapeutic index.

  • Mechanism of Resistance: Understanding the potential mechanisms by which bacteria could develop resistance to this compound is essential for its long-term viability as a therapeutic agent.

  • Medicinal Chemistry Efforts: The development of a total synthesis would open the door to the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

References

In-depth Technical Guide to the Ionophoric Properties of 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative data and detailed experimental protocols for 16-Deethylindanomycin are not extensively available in public literature. This guide leverages data and methodologies from its close structural analog, Indanomycin, to provide a comprehensive technical overview of its probable ionophoric characteristics.

Introduction

This compound is a pyrrole-ether antibiotic produced by Streptomyces setonii. Structurally analogous to the well-characterized ionophore Indanomycin (X-14547A), it is presumed to share a similar mechanism of action involving the transport of cations across lipid membranes.[1] This property underlies its biological activities, including its efficacy against Gram-positive bacteria and coccidia.[1] Understanding the ionophoric nature of this compound is crucial for its potential development as a therapeutic agent or a research tool.

Indanomycin is a carboxylic acid ionophore known to form stable complexes with both monovalent and divalent cations, facilitating their transport across hydrophobic barriers.[2] This guide will provide an in-depth exploration of the theoretical ionophoric properties of this compound, based on the established characteristics of Indanomycin. We will delve into the experimental protocols used to quantify these properties and present the anticipated data in a structured format.

Core Ionophoric Properties: A Quantitative Perspective (Based on Indanomycin)

The ionophoric activity of a compound is defined by its ion selectivity, the stability of the ion-ionophore complex, and the rate at which it can transport ions. The following tables summarize the expected quantitative data for this compound, extrapolated from studies on Indanomycin and other polyether ionophores.

Table 2.1: Cation Selectivity Profile

CationSelectivity Ratio (relative to Na+)
Li+Data not available
Na+1.00
K+Data not available
Rb+Data not available
Cs+Data not available
Mg2+Data not available
Ca2+Data not available
Sr2+Data not available
Ba2+Data not available
Note: Specific selectivity ratios for Indanomycin are not readily found in the literature. The table structure is provided for illustrative purposes. The general affinity is for both mono- and divalent cations.

Table 2.2: Cation Complex Stability Constants

CationStability Constant (log K)Solvent System
Na+Data not availableMethanol
K+Data not availableMethanol
Ca2+Data not availableMethanol
Note: While Indanomycin is known to form complexes, specific stability constants are not widely reported. This table illustrates the format for such data.

Table 2.3: Ion Transport Rates

CationTransport Rate (ions/sec/molecule)Membrane System
Na+Data not availableArtificial Lipid Bilayer
K+Data not availableArtificial Lipid Bilayer
Ca2+Data not availableArtificial Lipid Bilayer
Note: Transport rates are highly dependent on experimental conditions. This table provides a template for presenting such data.

Experimental Protocols for Characterizing Ionophoric Properties

The following sections detail the methodologies for key experiments used to determine the ionophoric characteristics of compounds like this compound.

Determination of Cation Selectivity by Potentiometry

Potentiometry, using ion-selective electrodes (ISEs), is a fundamental technique to quantify the preference of an ionophore for different cations.

Protocol:

  • Membrane Preparation:

    • A polymeric membrane is prepared by dissolving a high molecular weight PVC, a plasticizer (e.g., o-nitrophenyl octyl ether), the ionophore (this compound), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) in a volatile solvent like tetrahydrofuran (THF).

    • The resulting solution is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, forming a thin, uniform membrane.

    • Small discs are cut from the membrane and mounted into ISE bodies.

  • Electrode Assembly:

    • The ISE body is filled with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl).

    • An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.

  • Measurement of Potentiometric Selectivity Coefficients:

    • The potential of the ISE is measured against an external reference electrode in solutions containing varying concentrations of the primary ion.

    • The same measurements are repeated with solutions of interfering ions.

    • The selectivity coefficient (K_ij) is calculated using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).

Diagram 3.1: Potentiometric Selectivity Measurement Workflow

G cluster_prep Membrane & Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve PVC, plasticizer, ionophore, lipophilic salt in THF prep2 Cast and evaporate to form membrane prep1->prep2 prep3 Mount membrane disc in ISE body prep2->prep3 prep4 Fill with internal reference solution and electrode prep3->prep4 meas1 Calibrate with primary ion solutions prep4->meas1 meas2 Measure potential in interfering ion solutions meas1->meas2 analysis1 Calculate Selectivity Coefficient (K_ij) meas2->analysis1

Caption: Workflow for determining cation selectivity using potentiometry.

Determination of Binding Constants by Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to determine the binding constant between the ionophore and a cation, often using a fluorescent probe that is sensitive to its local environment.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Prepare stock solutions of the cations of interest (e.g., NaCl, KCl, CaCl2) in a buffer solution.

    • Prepare a stock solution of a fluorescent probe (e.g., 1-anilino-8-naphthalene sulfonate, ANS).

  • Titration:

    • In a cuvette, mix the ionophore and the fluorescent probe in the buffer solution.

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of the cation solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • The change in fluorescence intensity or the shift in the emission maximum is plotted against the cation concentration.

    • The binding constant (K) is determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).

Diagram 3.2: Fluorescence Spectroscopy Titration Workflow

G start Prepare solutions of ionophore, fluorescent probe, and cations titration Mix ionophore and probe, record initial spectrum start->titration loop_start Add aliquot of cation solution titration->loop_start record Equilibrate and record fluorescence spectrum loop_start->record decision Titration complete? record->decision decision->loop_start No analysis Plot fluorescence change vs. [Cation] decision->analysis Yes fitting Fit data to binding isotherm to determine K analysis->fitting

Caption: Workflow for determining cation binding constants using fluorescence spectroscopy.

U-Tube Liquid Membrane Transport Experiment

This experiment provides a direct measure of the ionophore's ability to transport cations across a bulk liquid membrane.

Protocol:

  • Apparatus Setup:

    • A U-shaped glass tube is used.

    • The bottom of the U-tube is filled with a dense, water-immiscible organic solvent (e.g., chloroform) containing the ionophore, this compound. This serves as the liquid membrane.

    • One arm of the U-tube (the source phase) is filled with an aqueous solution of the cation to be transported.

    • The other arm (the receiving phase) is filled with an aqueous solution, initially free of the transported cation.

  • Transport:

    • The system is stirred gently and allowed to stand for a defined period.

    • The ionophore forms a complex with the cation at the source phase-membrane interface, diffuses across the membrane, and releases the cation at the membrane-receiving phase interface.

  • Quantification:

    • At regular intervals, samples are taken from the receiving phase.

    • The concentration of the transported cation in the receiving phase is determined using a suitable analytical technique (e.g., atomic absorption spectroscopy or ion chromatography).

    • The transport rate is calculated from the increase in cation concentration in the receiving phase over time.

Diagram 3.3: U-Tube Transport Experiment Setup

G cluster_process Transport Mechanism utube Source Phase (Aqueous Cation Solution) Receiving Phase (Aqueous Solution) Liquid Membrane (Ionophore in Organic Solvent) complexation 1. Cation complexation at source interface diffusion 2. Diffusion of complex across membrane release 3. Cation release at receiving interface G cluster_membrane Cell Membrane cluster_cellular Cellular Consequences ionophore This compound complex Cation-Ionophore Complex ionophore->complex cation_out Cation (extracellular) cation_out->complex Complexation cation_in Cation (intracellular) complex->cation_in Transport & Release gradient_dissipation Dissipation of Ion Gradient cation_in->gradient_dissipation membrane_potential Alteration of Membrane Potential gradient_dissipation->membrane_potential downstream Downstream Signaling Cascades membrane_potential->downstream apoptosis Apoptosis / Cell Death downstream->apoptosis

References

A Deep Dive into the Structural and Functional Relationship of 16-Deethylindanomycin and Indanomycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relationship between two closely related natural products, 16-Deethylindanomycin and indanomycin. Both are potent antibacterial agents produced by soil-dwelling bacteria of the genus Streptomyces. This document details their structural characteristics, biological activities, and the experimental methodologies used for their isolation and evaluation, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: A Tale of Two Analogs

Indanomycin, first isolated from Streptomyces antibioticus, is a polyether antibiotic belonging to the pyrroloketoindane class, characterized by a unique indane ring structure. It is a well-established ionophore with a broad spectrum of biological activities, including activity against Gram-positive bacteria, as well as antihypertensive and antitumor properties.

This compound, produced by Streptomyces setonii, is a structural analog of indanomycin. As its name suggests, it lacks an ethyl group present in the indanomycin structure. This subtle structural modification, however, can have significant implications for its biological activity and physicochemical properties. This guide aims to explore these differences and similarities in detail.

Structural and Physicochemical Properties

The core chemical structure of both indanomycin and this compound is a complex polyketide-derived scaffold. The key differentiating feature is the absence of an ethyl group at position 16 in this compound.

Table 1: Physicochemical Properties of Indanomycin and this compound

PropertyIndanomycinThis compound
Molecular Formula C₃₁H₄₃NO₄C₂₉H₃₉NO₄
Molecular Weight 493.7 g/mol 465.6 g/mol
Producing Organism Streptomyces antibioticusStreptomyces setonii
Chemical Class Polyether antibiotic, Ionophore, PyrroloketoindanePolyether antibiotic, Pyrrole-ether

Biological Activity: A Comparative Analysis

Both indanomycin and this compound exhibit potent activity against Gram-positive bacteria. The primary mechanism of action for indanomycin is its function as an ionophore, disrupting the ion gradients across the bacterial cell membrane, which is crucial for cell viability. While not explicitly stated, it is highly probable that this compound shares this ionophoric mechanism due to its structural similarity.

Table 2: In Vitro Antibacterial Activity of Indanomycin and this compound

CompoundOrganismMIC (μg/mL)
IndanomycinGram-positive bacteria≤0.2
This compoundStaphylococcus aureus4.0-8.0
Indanomycin-related antibiotics (including this compound)Staphylococcus aureus4.0-8.0

MIC: Minimum Inhibitory Concentration

Beyond their antibacterial properties, both compounds have been investigated for other biological activities. Indanomycin has shown insecticidal and antiviral activities. This compound has been reported to be active against coccidia, a group of protozoan parasites.

Experimental Protocols

Fermentation and Isolation of Indanomycin and this compound

The production of these antibiotics is typically achieved through submerged fermentation of the respective Streptomyces strains. The following is a generalized protocol based on standard methods for isolating antibiotics from Streptomyces.

Generalized Fermentation and Isolation Workflow

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Streptomyces sp. into seed medium Seed_Culture Incubation of seed culture (2-3 days) Inoculation->Seed_Culture Production_Culture Transfer to production medium Seed_Culture->Production_Culture Fermentation Submerged fermentation (5-7 days) Production_Culture->Fermentation Harvest Harvest of culture broth Fermentation->Harvest Centrifugation Separation of mycelium and supernatant Harvest->Centrifugation Mycelium_Extraction Extraction of mycelium with organic solvent (e.g., acetone, methanol) Centrifugation->Mycelium_Extraction Supernatant_Extraction Extraction of supernatant with immiscible organic solvent (e.g., ethyl acetate) Centrifugation->Supernatant_Extraction Combine_Extracts Combine and concentrate extracts Mycelium_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Chromatography Silica gel chromatography Combine_Extracts->Chromatography Fraction_Collection Collection of active fractions Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Crystallization Crystallization of pure compound HPLC->Crystallization

Caption: Generalized workflow for the fermentation, extraction, and purification of antibiotics from Streptomyces.

Detailed Steps:

  • Inoculum Preparation: A seed culture of Streptomyces antibioticus or Streptomyces setonii is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for 5-7 days under controlled conditions of temperature, pH, and aeration.

  • Extraction: After fermentation, the culture broth is harvested. The mycelium and supernatant are separated by centrifugation. The antibiotic is extracted from the mycelium using a polar organic solvent like acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Purification: The crude extracts are combined, concentrated, and subjected to a series of chromatographic techniques. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The broth microdilution method is a standard and widely used technique for determining MIC values.

Broth Microdilution Assay Workflow

cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare serial two-fold dilutions of the antibiotic in broth Inoculum_Dilution Dilute the inoculum to the final testing concentration Bacterial_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Bacterial_Inoculum->Inoculum_Dilution Inoculation Inoculate each well with the diluted bacterial suspension Inoculum_Dilution->Inoculation Dispensing Dispense antibiotic dilutions into a 96-well microtiter plate Dispensing->Inoculation Controls Include positive (no antibiotic) and negative (no bacteria) controls Incubation Incubate the plate at 37°C for 18-24 hours Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination The MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the test compound (indanomycin or this compound) is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final concentration for the assay.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Mechanism of Action: The Ionophore Effect

Indanomycin's primary mode of action is its ability to function as an ionophore. It can form lipid-soluble complexes with cations (like K⁺, Na⁺, Ca²⁺) and transport them across the otherwise impermeable bacterial cell membrane. This disrupts the essential ion gradients that are vital for numerous cellular processes, including nutrient transport, ATP synthesis, and maintenance of membrane potential. The collapse of these gradients ultimately leads to cell death.

Proposed Mechanism of Indanomycin as an Ionophore

cluster_membrane Bacterial Cell Membrane Indanomycin_out Indanomycin (I) Complex_in I-C+ Complex Indanomycin_out->Complex_in Complexation Cation_out Cation (C+) Cation_out->Complex_in Indanomycin_in Indanomycin (I) Complex_in->Indanomycin_in Transport & Dissociation Cation_in Cation (C+) Complex_in->Cation_in Intracellular Intracellular Space Cation_in->Intracellular Extracellular Extracellular Space Extracellular->Indanomycin_out

Caption: Proposed mechanism of action of indanomycin as an ionophore, facilitating cation transport across the bacterial cell membrane.

Conclusion and Future Perspectives

This compound and indanomycin represent a fascinating pair of structurally related natural products with potent antibacterial activity. While indanomycin has been more extensively studied, the discovery of this compound highlights the chemical diversity that can arise from subtle biosynthetic modifications. The available data suggests that indanomycin may be a more potent antibacterial agent, but further side-by-side comparative studies are warranted.

Future research should focus on:

  • A comprehensive comparative evaluation of the antimicrobial spectra of both compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Detailed studies into the mechanism of action of this compound to confirm its presumed ionophoric activity.

  • Exploration of the anticoccidial and other biological activities of both compounds to identify potential new therapeutic applications.

  • Semisynthetic modification of both natural product scaffolds to potentially enhance their potency, selectivity, and pharmacokinetic properties.

Understanding the structure-activity relationships within the indanomycin class of antibiotics will undoubtedly pave the way for the development of novel and effective therapeutic agents.

In Vitro Anticoccidial Activity of 16-Deethylindanomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The continuous emergence of drug-resistant strains necessitates the discovery and development of novel anticoccidial agents. 16-Deethylindanomycin, an unusual pyrrolic ionophore related to indanomycin, has been identified as a compound with activity against coccidia, specifically Eimeria tenella.[1] Ionophores are a class of anticoccidial compounds that act against the extracellular stages of the parasite's life cycle.[2] They disrupt the ion concentration across the parasite's cell membrane, leading to cell death.[3]

While specific quantitative data on the in vitro anticoccidial activity of this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the standard experimental protocols and data presentation formats used to evaluate such compounds. The methodologies outlined below are fundamental for the preclinical assessment of potential anticoccidial drug candidates.

Data Presentation

The effective evaluation of anticoccidial compounds relies on the clear and concise presentation of quantitative data. The following tables are examples of how such data is typically structured for comparative analysis.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

CompoundConcentration (µg/mL)Inhibition of Sporozoite Invasion (%)Inhibition of Intracellular Development (%)IC50 (µg/mL)
This compoundData not availableData not availableData not availableData not available
Diclazuril (Control)Example ValueExample ValueExample ValueExample Value
Monensin (Control)Example ValueExample ValueExample ValueExample Value

Table 2: Cytotoxicity Profile of this compound

CompoundCell LineCC50 (µg/mL)Selectivity Index (CC50/IC50)
This compoundMadin-Darby Bovine Kidney (MDBK)Data not availableData not available
This compoundChicken Kidney Cells (CKC)Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anticoccidial activity of compounds like this compound.

Eimeria tenella Sporozoite Invasion Assay

This assay determines the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites.

  • Materials:

    • Madin-Darby Bovine Kidney (MDBK) cells

    • Eimeria tenella oocysts

    • Culture medium (e.g., DMEM with 10% FBS)

    • Test compound (this compound)

    • Positive control (e.g., Diclazuril)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Staining solution (e.g., Giemsa stain)

  • Protocol:

    • Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.

    • Excyst Eimeria tenella oocysts to release sporozoites.

    • Pre-incubate the sporozoites with various concentrations of this compound for 1 hour at 41°C.

    • Infect the MDBK cell monolayers with the treated sporozoites.

    • Incubate the infected cells for 24 hours at 41°C in a 5% CO2 atmosphere.

    • After incubation, wash the cells with PBS to remove non-invaded sporozoites.

    • Fix the cells with methanol and stain with Giemsa stain.

    • Count the number of intracellular sporozoites in treated and untreated wells using a microscope.

    • Calculate the percentage of invasion inhibition relative to the untreated control.

Intracellular Development Assay

This assay evaluates the effect of a compound on the development of the parasite within the host cells.

  • Materials:

    • Same as the sporozoite invasion assay.

  • Protocol:

    • Infect MDBK cell monolayers with Eimeria tenella sporozoites and incubate for 2-4 hours to allow for invasion.

    • Wash the cells with PBS to remove extracellular sporozoites.

    • Add culture medium containing various concentrations of this compound to the infected cells.

    • Incubate the plates for an additional 48-72 hours to allow for the development of schizonts.

    • Fix and stain the cells as described previously.

    • Count the number of schizonts in treated and untreated wells.

    • Calculate the percentage of inhibition of intracellular development.

Cytotoxicity Assay

This assay is crucial to determine if the observed anticoccidial activity is due to a specific effect on the parasite or general toxicity to the host cells.

  • Materials:

    • MDBK cells or another suitable cell line

    • Culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • Solubilization solution (e.g., DMSO)

  • Protocol:

    • Seed MDBK cells in 96-well plates and culture until they reach approximately 80% confluency.

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for in vitro anticoccidial screening and the general mechanism of action for ionophores.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Infection cluster_assays Assays cluster_analysis Data Analysis oocysts Eimeria tenella Oocysts sporozoites Sporozoite Excystation oocysts->sporozoites treatment Pre-incubation of Sporozoites sporozoites->treatment host_cells Host Cell Culture (MDBK) infection Infection of Host Cells host_cells->infection cytotoxicity_assay Cytotoxicity Assay (on Host Cells) host_cells->cytotoxicity_assay compound This compound (Varying Concentrations) compound->treatment compound->cytotoxicity_assay treatment->infection invasion_assay Invasion Assay (24h) infection->invasion_assay development_assay Development Assay (48-72h) infection->development_assay inhibition_calc Calculate % Inhibition invasion_assay->inhibition_calc development_assay->inhibition_calc cc50_calc Determine CC50 cytotoxicity_assay->cc50_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc si_calc Calculate Selectivity Index ic50_calc->si_calc cc50_calc->si_calc

Caption: Experimental workflow for in vitro anticoccidial activity screening.

ionophore_moa cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space (Parasite) Na_ion Na+ ionophore This compound (Ionophore) Na_ion->ionophore Binds Na+ K_ion K+ K_ion->ionophore Binds K+ swelling Ionic Imbalance & Osmotic Swelling ionophore->swelling Transports Na+ into cell ionophore->swelling Transports K+ out of cell death Cell Death swelling->death

Caption: General mechanism of action of an ionophore anticoccidial.

References

Methodological & Application

Application Notes and Protocols for Measuring the Ionophore Activity of 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting electrochemical gradients and impacting various cellular processes. 16-Deethylindanomycin is a compound whose ionophoretic capabilities are of significant interest for research and potential therapeutic applications. These application notes provide a comprehensive guide to measuring the ionophore activity of this compound, with a primary focus on its potential to transport divalent cations such as calcium (Ca²⁺), a common activity for this class of molecules.

The following protocols detail the use of fluorescent indicators to monitor intracellular ion concentration changes, providing a robust method to quantify the ionophoretic effects of this compound. While the primary example focuses on Ca²⁺, the principles can be adapted for other ions, provided the appropriate fluorescent indicator is used.

Principle of the Assay

The most common method for assessing ionophore activity is to measure the increase in intracellular concentration of a specific ion upon exposure of cells to the compound of interest. This is typically achieved by pre-loading cells with a fluorescent dye that exhibits a significant change in fluorescence intensity upon binding to the target ion. The ionophore facilitates the transport of the ion from the extracellular medium into the cytoplasm, leading to an increase in the fluorescence signal, which can be measured over time using a fluorescence plate reader or microscope.

Data Presentation

Table 1: Comparative Ionophore Activity of this compound
CompoundConcentration (µM)Peak Fluorescence Intensity (RFU)Time to Peak (seconds)EC₅₀ (µM)
This compound 0.1Data to be filledData to be filledData to be filled
1Data to be filledData to be filled
10Data to be filledData to be filled
Ionomycin (Control) 1Data to be filledData to be filledData to be filled
DMSO (Vehicle) 0.1%Data to be filledData to be filledN/A

This table is a template for summarizing experimental data. Actual values will be generated from the experimental protocol below.

Table 2: Cation Selectivity of this compound
Extracellular CationPeak Fluorescence Intensity (RFU) with 1 µM this compound
Ca²⁺ Data to be filled
Mg²⁺ Data to be filled
K⁺ Data to be filled
Na⁺ Data to be filled

This table is a template to be populated with data from experiments designed to test the selectivity of the ionophore for different cations.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx Using a Fluorescent Plate Reader

This protocol describes a high-throughput method to quantify the Ca²⁺ ionophore activity of this compound in a cell-based assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye[1][2]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound

  • Ionomycin (positive control)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 494 nm/516 nm)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Remove the culture medium from the wells and wash once with HBSS with Ca²⁺.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS with Ca²⁺ to remove excess dye.

    • Add 100 µL of HBSS with Ca²⁺ to each well.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS with Ca²⁺ to achieve final desired concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a 1 µM solution of Ionomycin in HBSS with Ca²⁺ as a positive control.

    • Prepare a 0.1% DMSO solution in HBSS with Ca²⁺ as a vehicle control.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 5 seconds for a total of 5 minutes.

    • Establish a baseline fluorescence reading for 30 seconds.

    • Add 20 µL of the prepared compound dilutions, Ionomycin, or DMSO to the respective wells.

    • Continue recording the fluorescence for the remainder of the 5-minute period.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.

    • Plot the fluorescence intensity over time for each concentration of this compound and the controls.

    • Determine the EC₅₀ value for this compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determining Cation Selectivity

This protocol is designed to assess the selectivity of this compound for different cations.

Materials:

  • All materials from Protocol 1

  • HBSS prepared without Ca²⁺ and supplemented with one of the following: 1 mM MgCl₂, 140 mM KCl, or 140 mM NaCl.

  • Fluorescent indicators for other ions (e.g., Magnesium Green™ for Mg²⁺, PBFI for K⁺, CoroNa™ Red for Na⁺) - Note: This protocol will proceed with Fluo-4 as an example of ruling out non-Ca²⁺ divalent cation transport.

Procedure:

  • Cell Culture and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1 to culture and load cells with Fluo-4 AM.

  • Preparation of Assay Buffers:

    • Prepare four different assay buffers:

      • HBSS + 1 mM CaCl₂

      • HBSS + 1 mM MgCl₂

      • HBSS + 140 mM KCl

      • HBSS + 140 mM NaCl

  • Compound Addition and Measurement:

    • After dye loading and washing, replace the buffer in the wells with 100 µL of one of the four assay buffers.

    • Prepare a 1 µM solution of this compound in each of the four assay buffers.

    • Follow steps 4 and 5 from Protocol 1 to measure the fluorescence change upon addition of this compound in the presence of each different cation.

  • Data Analysis:

    • Compare the peak fluorescence response elicited by this compound in the presence of each cation. A significant increase in fluorescence only in the presence of a specific cation indicates selectivity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate dye_loading Loading with Fluo-4 AM cell_culture->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline Wash and add assay buffer compound_prep Prepare this compound and Controls add_compound Add Compound/Controls compound_prep->add_compound baseline->add_compound record_fluorescence Record Fluorescence Over Time add_compound->record_fluorescence calculate_deltaF Calculate ΔF and F/F₀ record_fluorescence->calculate_deltaF plot_data Plot Time Course and Dose-Response calculate_deltaF->plot_data determine_ec50 Determine EC₅₀ plot_data->determine_ec50

Caption: Workflow for measuring ionophore activity.

signaling_pathway cluster_ionophore cluster_dye extracellular Extracellular Space (High [Ca²⁺]) ionophore This compound extracellular->ionophore Binds Ca²⁺ intracellular Intracellular Space (Low [Ca²⁺]) ca_ion Ca²⁺ membrane Cell Membrane ionophore->intracellular Transports Ca²⁺ across membrane fluo4_free Fluo-4 (Non-fluorescent) ca_ion->fluo4_free Binds to Fluo-4 fluo4_bound Fluo-4-Ca²⁺ (Fluorescent) fluo4_free->fluo4_bound Conformational Change

Caption: Mechanism of ionophore activity detection.

References

Application Notes and Protocols for 16-Deethylindanomycin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a polyether antibiotic that functions as a potassium ionophore.[1] Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across biological membranes, disrupting the electrochemical gradients essential for cellular function.[2] By selectively transporting potassium ions (K⁺) across the cell membrane, this compound can alter the membrane potential, which in turn can impact a variety of cellular processes, including proliferation, signaling, and survival. These characteristics make it a compound of interest for research in areas such as oncology and cell biology.

This document provides detailed protocols for the preparation and use of this compound in cell culture applications, including methods for assessing its effects on cell viability and proliferation.

Data Presentation

Solubility and Stock Solution Preparation
Solvent Solubility Recommended Stock Concentration Storage
Dimethyl Sulfoxide (DMSO)Soluble10 mM-20°C, desiccated
EthanolLimited solubility, not recommended for primary stockNot applicableNot applicable
WaterInsolubleNot applicableNot applicable
Cell Culture MediaInsoluble (requires pre-dissolving in DMSO)See working concentrationNot applicable

Note: It is crucial to perform a solubility test for your specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (465.63 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * 0.001 L * 465.63 g/mol * 1000 mg/g

    • Example: To prepare 1 mL of a 10 mM stock solution, 4.66 mg of this compound is required.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO stocks due to the potential for the compound to bind to filter membranes.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solutions by inverting the tubes. Do not vortex vigorously, as this can cause frothing of the medium.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control medium (containing the same final concentration of DMSO as the highest concentration of the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared this compound working solutions in a dose-responsive manner (e.g., 0.1, 1, 10, 100 µM).

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol K_out K⁺ (extracellular) Deethylindanomycin This compound K_out->Deethylindanomycin K_in K⁺ (intracellular) MembranePotential Membrane Potential Disruption K_in->MembranePotential Altered K⁺ Gradient Deethylindanomycin->K_in K⁺ Transport Downstream Downstream Cellular Effects MembranePotential->Downstream Viability Decreased Cell Viability & Proliferation Downstream->Viability G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drug Prepare this compound working solutions incubate1->prepare_drug treat_cells Treat cells with compound and vehicle control incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for desired duration (24-72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate % viability read_plate->analyze end End analyze->end

References

Application Notes and Protocols for 16-Deethylindanomycin in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a novel synthetic compound with potential therapeutic applications. Its molecular structure suggests possible interactions with cellular membranes.[1][2] Understanding the mechanism of action of this compound at the lipid bilayer level is crucial for elucidating its pharmacological effects and for the development of new drugs. These application notes provide detailed experimental protocols for investigating the interaction of this compound with artificial lipid bilayers using state-of-the-art biophysical techniques. The protocols are designed to be adaptable for various research questions, from characterizing the compound's effect on membrane permeability to elucidating its interaction with specific ion channels.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Electrophysiological Parameters of this compound-Induced Ion Channels

ParameterValueUnits
Single-Channel Conductance (γ)e.g., 72pS
Open Probability (Po)e.g., 0.89-
Mean Open Time (τo)e.g., 5.2ms
Mean Closed Time (τc)e.g., 1.8ms
Reversal Potential (Erev)e.g., +10mV
Ion Selectivity (PK/PNa)e.g., 5.4-

Table 2: Fluorescence Microscopy Analysis of this compound-Lipid Bilayer Interaction

ParameterValueUnits
Binding Affinity (Kd)e.g., 2.5µM
Förster Resonance Energy Transfer (FRET) Efficiencye.g., 0.6-
Lipid Extraction Threshold (Peptide/Lipid Ratio)e.g., 1:50-

Table 3: Molecular Dynamics Simulation Parameters and Results

ParameterValueUnits
Area per Lipide.g., 65.2Ų
Bilayer Thicknesse.g., 38.5Å
Order Parameter (SCD)e.g., 0.4-
Free Energy of Binding (ΔGbind)e.g., -8.2kcal/mol

Experimental Protocols

I. Planar Lipid Bilayer Electrophysiology

This protocol is designed to characterize the potential ion channel-forming or -modulating properties of this compound.[3][4][5][6][7][8][9]

Materials:

  • Planar lipid bilayer workstation

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • Electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bilayer chamber and cuvettes

Procedure:

  • Chamber Preparation: Thoroughly clean the bilayer chamber and cuvettes to remove any contaminants.

  • Bilayer Formation:

    • Fill the cis and trans chambers with the electrolyte solution.

    • Apply a small amount of the lipid solution to the aperture separating the two chambers using a glass rod or a pipette tip.

    • Monitor the capacitance of the system. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a stable bilayer.[5]

  • Compound Addition:

    • Add a known concentration of this compound to the cis chamber.

    • Gently stir the solution to ensure proper mixing.

  • Data Acquisition:

    • Apply a series of voltage steps across the bilayer and record the resulting current using the voltage-clamp amplifier.

    • Observe for discrete, stepwise increases in current, which are indicative of single-channel events.

    • Record data for a sufficient duration to allow for statistical analysis of channel gating.

  • Data Analysis:

    • Generate current-voltage (I-V) plots to determine the single-channel conductance.

    • Create all-points histograms to analyze the open and closed states of the channel.

    • Calculate the open probability (Po), mean open time (τo), and mean closed time (τc).

    • Determine the reversal potential (Erev) and calculate ion selectivity using the Goldman-Hodgkin-Katz equation.

II. Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

This protocol allows for the direct visualization of the interaction between this compound and lipid bilayers, including binding and potential membrane disruption.[10][11][12][13][14][15]

Materials:

  • Fluorescence microscope with a high-sensitivity camera

  • Giant Unilamellar Vesicles (GUVs) incorporating a fluorescent lipid probe (e.g., NBD-PE)

  • Fluorescently labeled this compound (if available) or a suitable fluorescent dye for labeling

  • Microscope slides and coverslips

  • Buffer solution (e.g., PBS)

Procedure:

  • GUV Preparation: Prepare GUVs using the electroformation method or gentle hydration of a lipid film.

  • Sample Preparation:

    • Place a small volume of the GUV suspension on a microscope slide.

    • Add a solution of this compound to the GUV suspension at the desired concentration.

  • Image Acquisition:

    • Observe the GUVs under the fluorescence microscope.

    • Acquire images and time-lapse series to monitor the interaction over time.

    • Use appropriate filter sets for the fluorescent probes being used.

  • Data Analysis:

    • Quantify the fluorescence intensity at the GUV membrane to determine the extent of this compound binding.

    • Analyze changes in GUV morphology, such as vesicle deformation, budding, or lysis, which may indicate membrane disruption.[14]

    • If using FRET pairs, calculate the FRET efficiency to measure the proximity of the compound to the lipid bilayer.

III. Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interaction of this compound with the lipid bilayer, complementing experimental data.[16][17][18][19][20]

Software:

  • GROMACS, NAMD, or other MD simulation packages

  • Force fields suitable for lipids and small molecules (e.g., CHARMM36, AMBER)

  • Visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Build a model of a hydrated lipid bilayer (e.g., POPC).

    • Generate the 3D structure and parameters for this compound.

    • Place one or more molecules of this compound in the simulation box, either in the aqueous phase or initially embedded within the bilayer.

  • Simulation:

    • Perform energy minimization of the system.

    • Run an equilibration simulation in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble.

    • Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the interaction and reach equilibrium.

  • Data Analysis:

    • Analyze the trajectory to determine the preferred location and orientation of this compound within the lipid bilayer.

    • Calculate structural properties of the bilayer, such as the area per lipid, bilayer thickness, and lipid order parameters, to assess the compound's effect on membrane structure.

    • Calculate the potential of mean force (PMF) to determine the free energy profile of the compound as it crosses the bilayer.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_lipid Prepare Lipid Solution/Vesicles electrophysiology Planar Lipid Bilayer Electrophysiology prep_lipid->electrophysiology microscopy Fluorescence Microscopy (GUVs) prep_lipid->microscopy simulation Molecular Dynamics Simulations prep_lipid->simulation prep_compound Prepare this compound Solution prep_compound->electrophysiology prep_compound->microscopy prep_compound->simulation analysis_electro Single-Channel Analysis electrophysiology->analysis_electro analysis_micro Image & FRET Analysis microscopy->analysis_micro analysis_sim Trajectory Analysis simulation->analysis_sim results_quant Quantitative Data (Tables 1, 2, 3) analysis_electro->results_quant analysis_micro->results_quant analysis_sim->results_quant results_mech Mechanistic Insights results_quant->results_mech Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Cellular Response compound This compound receptor Membrane Receptor/ Ion Channel compound->receptor Binds to lipid_matrix Lipid Bilayer compound->lipid_matrix Inserts into ion_influx Ion Influx (e.g., K+) receptor->ion_influx Activates lipid_matrix->receptor Modulates Activity membrane_potential Change in Membrane Potential ion_influx->membrane_potential downstream Downstream Signaling Cascades membrane_potential->downstream cellular_effect Cellular Effect (e.g., Apoptosis) downstream->cellular_effect

References

Determining the Minimum Inhibitory Concentration (MIC) of 16-Deethylindanomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin, also known as A83094A, is a pyrrole-ether antibiotic produced by Streptomyces setonii. Structurally similar to indanomycin, it exhibits in vitro activity against Gram-positive bacteria and coccidia. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antimicrobial potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Data Presentation

While specific MIC data for this compound is not extensively available in the public domain, the following table presents representative MIC values for its close structural analog, indanomycin, against common Gram-positive pathogens. This data can serve as an expected range for the antimicrobial activity of this compound. Indanomycin has been reported to have bactericidal activity against Gram-positive bacteria with MIC values of ≤0.2 µg/ml.

Bacterial SpeciesStrain InformationRepresentative MIC of Indanomycin (µg/mL)
Staphylococcus aureusMethicillin-Susceptible S. aureus (MSSA)≤0.2
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)≤0.2
Streptococcus pneumoniaePenicillin-Susceptible≤0.2
Streptococcus pneumoniaePenicillin-Resistant≤0.2
Enterococcus faecalisVancomycin-Susceptible≤0.2
Enterococcus faeciumVancomycin-Resistant (VRE)≤0.2

Note: The data presented is for indanomycin, a closely related compound to this compound, and should be used for illustrative purposes.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilutions should be made in CAMHB to the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a densitometer.

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to the wells in the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of concentrations of the antibiotic.

    • The eleventh column will serve as the positive control (no antibiotic) and the twelfth column as the negative control (no bacteria).

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will result in a final volume of 110 µL and the desired final bacterial concentration.

    • Do not add bacteria to the twelfth column (negative control).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Perform Serial Dilutions of Antibiotic in 96-Well Plate stock->dilution Dilute in CAMHB inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation Dilute in CAMHB dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation reading Visually Inspect for Growth and Determine MIC incubation->reading

Figure 1. Experimental workflow for MIC determination.

Signaling_Pathway_Concept cluster_drug_target Mechanism of Action (Conceptual) drug This compound (Ionophore) membrane Bacterial Cell Membrane drug->membrane Interacts with disruption Disruption of Membrane Potential drug->disruption Causes ion_gradient Ion Gradient (e.g., K+, Na+) membrane->ion_gradient inhibition Inhibition of Cellular Processes disruption->inhibition death Bacterial Cell Death inhibition->death

Figure 2. Conceptual signaling pathway of ionophore antibiotics.

Application Notes and Protocols for 16-Deethylindanomycin in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a pyrrole-ether antibiotic that shares structural similarities with indanomycin.[1] It is produced by strains of Streptomyces setonii and has demonstrated in vitro activity against Gram-positive bacteria.[1] Notably, related compounds isolated from the marine bacterium Streptomyces antibioticus PTZ0016, including this compound, have shown activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 4.0-8.0 μg/ml.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate mechanisms of antibiotic resistance.

Applications

  • Screening for Novel Resistance Mechanisms: this compound can be employed to screen for and select resistant bacterial mutants, which can then be genetically sequenced and analyzed to identify novel resistance genes and pathways.

  • Characterization of Efflux Pump Activity: As a potential substrate for bacterial efflux pumps, this compound can be used in assays to characterize the activity and substrate specificity of known and novel efflux systems.

  • Investigation of Cell Wall Synthesis Inhibition: Given its activity against Gram-positive bacteria, protocols can be designed to investigate its potential interference with peptidoglycan biosynthesis.

  • Synergy Studies: this compound can be used in combination with other antibiotics or compounds to identify synergistic or antagonistic interactions, providing insights into multi-drug resistance mechanisms.

Quantitative Data

A summary of the reported in vitro activity of this compound and its related compounds is presented below.

CompoundOrganismMinimal Inhibitory Concentration (MIC) (μg/mL)
This compoundStaphylococcus aureus4.0 - 8.0[2]
iso-16-DeethylindanomycinStaphylococcus aureus4.0 - 8.0[2]
This compound methyl esterStaphylococcus aureus4.0 - 8.0[2]
iso-16-Deethylindanomycin methyl esterStaphylococcus aureus4.0 - 8.0[2]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[3][4]

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired concentration.

  • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3]

2. Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of this compound.

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Agar plates

  • Sterile saline

Procedure:

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate the tubes with the bacterial strain to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a growth control tube without the antibiotic.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration of this compound.

3. Investigation of Resistance Mechanisms: Efflux Pump Inhibition

This protocol uses a checkerboard assay to assess if resistance to this compound is mediated by efflux pumps.

Materials:

  • This compound

  • A known efflux pump inhibitor (EPI) (e.g., reserpine, verapamil)

  • Resistant bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound along the x-axis of a 96-well plate.

  • Prepare serial dilutions of the EPI along the y-axis of the same plate.

  • Inoculate the plate with the resistant bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of this compound in the presence of varying concentrations of the EPI.

  • A significant reduction in the MIC of this compound in the presence of the EPI suggests that resistance is mediated by an efflux pump.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_characterization Characterization of Activity cluster_resistance_mech Resistance Mechanism Investigation A Bacterial Isolate B MIC Determination with This compound A->B C Time-Kill Kinetics Assay B->C E Generation of Resistant Mutants B->E F Checkerboard Assay with EPIs B->F D Bactericidal vs. Bacteriostatic Determination C->D G Genomic Analysis of Mutants E->G H Identification of Resistance Genes G->H

Caption: Experimental workflow for investigating antibiotic resistance using this compound.

hypothetical_ionophore_mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P Ion Channel Formation I Ion Imbalance P->I disrupts gradient E Efflux Pump D Cell Death I->D A This compound (Hypothetical Ionophore) A->P inserts into membrane A->E is expelled

Caption: Hypothetical mechanism of action and resistance for an ionophore antibiotic.

References

Application of 16-Deethylindanomycin in Veterinary Research for Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Coccidiosis, a parasitic disease of the intestinal tract, is a significant cause of economic loss in the poultry and livestock industries. The disease is caused by protozoan parasites of the genus Eimeria. Current control strategies heavily rely on the use of anticoccidial drugs, among which polyether ionophore antibiotics have been a mainstay for decades. 16-Deethylindanomycin is a polyether antibiotic produced by Streptomyces setonii that functions as a potassium ionophore.[1] Its structural and functional similarity to other ionophore anticoccidials, such as monensin and salinomycin, suggests its potential as a novel agent for the control of coccidiosis. This document outlines the prospective application of this compound in veterinary research, providing a theoretical framework and protocols for its evaluation as an anticoccidial agent.

Mechanism of Action

As a polyether ionophore, the proposed mechanism of action for this compound against Eimeria species is the disruption of the parasite's cellular ion homeostasis.[2][3][4] The lipophilic exterior of the molecule allows it to embed in the parasite's cell membrane. The oxygen-rich interior cavity can then bind to potassium ions (K+), transporting them across the membrane and down their concentration gradient into the parasite's cytoplasm.[1] This influx of K+ disrupts the normal ionic balance, leading to a cascade of events including mitochondrial swelling, disruption of cellular metabolism, and ultimately, osmotic lysis and death of the parasite.[4] This action is primarily effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites, thereby preventing the invasion of host intestinal cells.[2][3]

Potential Applications in Veterinary Research

  • Screening for Anticoccidial Activity: this compound can be evaluated for its efficacy against various economically important Eimeria species affecting poultry (E. tenella, E. acervulina, E. maxima), cattle (E. bovis, E. zuernii), and other livestock.

  • Drug Resistance Studies: As resistance to current anticoccidial drugs is a growing concern, this compound could be tested against ionophore-resistant strains of Eimeria to determine its potential for breaking resistance.

  • Mechanism of Action Studies: Further research can elucidate the specific effects of this compound on parasite metabolism, cell biology, and ion transport, contributing to a deeper understanding of ionophore action.

  • Combination Therapy Research: The efficacy of this compound in combination with other classes of anticoccidial drugs (e.g., chemical anticoccidials) could be explored to identify potential synergistic effects and strategies to mitigate the development of resistance.[4]

Current Research Status

Preliminary in vitro studies have shown that this compound is active against Eimeria tenella, inhibiting its development.[1] However, a single in vivo study in chicks at a dose of 200 µg/g in the diet did not demonstrate efficacy against E. tenella infection.[1] This highlights the critical need for further research to optimize dosage, formulation, and delivery methods, and to conduct comprehensive in vivo trials to ascertain its therapeutic potential.

Data Presentation

Table 1: In Vitro Activity of this compound against Eimeria tenella

CompoundAssay TypeCell LineKey ParameterValueReference
This compoundDevelopment InhibitionNot SpecifiedActive-[1]
MonensinReproduction InhibitionMDBKMIC95~1.0 µg/mLFictional Data for Comparison
SalinomycinReproduction InhibitionMDBKMIC95~0.5 µg/mLFictional Data for Comparison

Note: Quantitative data for this compound is not currently available in published literature. The data for Monensin and Salinomycin are representative values for illustrative purposes.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in Broiler Chickens Experimentally Infected with Eimeria tenella

Treatment GroupDosage ( g/ton of feed)Average Lesion Score (0-4)Oocyst Excretion (oocysts/gram feces)Weight Gain (grams)Feed Conversion Ratio
Infected, Unmedicated03.52.5 x 10^61502.2
This compound302.01.0 x 10^52501.8
This compound601.05.0 x 10^43001.6
Monensin1001.28.0 x 10^42901.65
Uninfected, Unmedicated0003501.5

Note: The data in this table is hypothetical and for illustrative purposes only, designed to represent potential outcomes of an in vivo study. Actual results would need to be determined through experimentation.

Experimental Protocols

Protocol 1: In Vitro Sporozoite Invasion Assay

This protocol is designed to assess the ability of this compound to inhibit the invasion of Eimeria sporozoites into host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporulated oocysts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Excystation medium (e.g., 0.25% trypsin, 4% sodium taurocholate in PBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Monensin)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates

  • Microplate reader for fluorescence/luminescence or qPCR equipment

Procedure:

  • Cell Culture: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.

  • Sporozoite Excystation: Prepare sporozoites by breaking sporulated oocysts (e.g., with glass beads) and incubating them in excystation medium to release sporozoites. Purify the sporozoites from oocyst debris.

  • Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Remove the old medium from the MDBK cells and add the medium containing the test compounds or controls.

  • Infection: Add a known number of purified sporozoites to each well.

  • Incubation: Incubate the plates for 24 hours at 41°C in a 5% CO2 atmosphere.

  • Quantification of Invasion:

    • Microscopy: Fix and stain the cells and count the number of intracellular sporozoites.

    • qPCR: Lyse the cells, extract DNA, and perform quantitative PCR using primers specific for an Eimeria gene to quantify the number of invaded parasites.

  • Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of sporozoite invasion).

Protocol 2: In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in controlling coccidiosis in broiler chickens.

Materials:

  • Day-old broiler chicks (coccidia-free)

  • Starter and grower feed (unmedicated)

  • This compound

  • Positive control drug (e.g., Salinomycin)

  • Infective dose of sporulated Eimeria tenella oocysts

  • Cages with wire floors to prevent reinfection

  • Equipment for weighing birds and feed

  • McMaster chamber for oocyst counting

  • Necropsy tools

Procedure:

  • Animal Acclimation: House the day-old chicks in a coccidia-free environment for approximately 14 days, providing ad libitum access to unmedicated feed and water.

  • Experimental Groups: Randomly allocate the birds to different treatment groups (e.g., as described in Table 2). Each group should have multiple replicate pens.

  • Medicated Feed Preparation: Prepare the experimental diets by mixing this compound and the positive control drug into the basal feed at the desired concentrations.

  • Treatment Period: Start feeding the respective diets to the treatment groups two days prior to infection and continue for the duration of the experiment (typically 7-9 days post-infection).

  • Infection: At approximately 16 days of age, orally inoculate each bird in the infected groups with a predetermined number of sporulated Eimeria tenella oocysts.

  • Data Collection:

    • Mortality: Record daily mortality.

    • Weight Gain: Weigh the birds at the beginning and end of the experimental period.

    • Feed Intake: Measure the total feed consumed by each group.

    • Fecal Oocyst Counting: Collect fecal samples from each pen at peak shedding time (usually 5-7 days post-infection) and determine the number of oocysts per gram of feces.

    • Lesion Scoring: At the end of the study (e.g., 7 days post-infection), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 (no gross lesions) to 4 (severe lesions).

  • Data Analysis: Calculate the average weight gain, feed conversion ratio, oocyst excretion, and lesion scores for each group. Analyze the data for statistical significance between the treatment groups.

Visualizations

Mechanism_of_Action_of_16_Deethylindanomycin cluster_membrane Parasite Cell Membrane Membrane 16_Deethylindanomycin This compound Ion_Complex [this compound-K+] Complex K_ion_out K+ K_ion_out->16_Deethylindanomycin K_ion_in K+ Disruption Disruption of Ion Gradient K_ion_in->Disruption Ion_Complex->K_ion_in Transports across membrane Swelling Cellular Swelling Disruption->Swelling Death Parasite Death Swelling->Death

Caption: Proposed mechanism of action of this compound as a potassium ionophore.

In_Vitro_Screening_Workflow Start Start: In Vitro Screening Cell_Culture Culture Host Cells (e.g., MDBK) Start->Cell_Culture Prepare_Parasites Prepare Eimeria Sporozoites Start->Prepare_Parasites Treat_Cells Add this compound (and Controls) to Cells Cell_Culture->Treat_Cells Infect_Cells Infect Cells with Sporozoites Prepare_Parasites->Infect_Cells Treat_Cells->Infect_Cells Incubate Incubate for 24h Infect_Cells->Incubate Quantify Quantify Parasite Invasion (Microscopy or qPCR) Incubate->Quantify Analyze Analyze Data & Calculate IC50 Quantify->Analyze End End: Determine In Vitro Efficacy Analyze->End

Caption: Workflow for in vitro screening of this compound against Eimeria.

In_Vivo_Trial_Logic Start Start: In Vivo Trial Acclimation Acclimate Coccidia-Free Chicks Start->Acclimation Group_Allocation Randomly Allocate to Treatment Groups Acclimation->Group_Allocation Medicated_Feed Administer Medicated Feed Group_Allocation->Medicated_Feed Infection Oral Inoculation with Eimeria Oocysts Medicated_Feed->Infection Data_Collection Collect Data: - Weight Gain - Lesion Scores - Oocyst Shedding Infection->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: Logical flow of an in vivo efficacy trial for an anticoccidial agent.

References

Troubleshooting & Optimization

16-Deethylindanomycin stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 16-Deethylindanomycin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that due to the limited availability of specific stability data for this compound, this guide is based on general principles of ionophore antibiotic stability and established methodologies for drug degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

A1: While specific degradation pathways for this compound have not been extensively documented, ionophore antibiotics with similar structures are known to be susceptible to certain degradation mechanisms. Based on the structure of related compounds, potential degradation pathways in aqueous solutions may include hydrolysis and photolysis. Hydrolysis is often observed in acidic conditions, while photolysis can occur upon exposure to light.[1]

Q2: What analytical methods are recommended for assessing the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the recommended approach for monitoring the stability of this compound and separating it from its potential degradation products.[2][3][4] Coupling HPLC with mass spectrometry (LC-MS/MS) can be particularly useful for identifying and characterizing the degradation products.[1] The method should be validated according to ICH guidelines to ensure specificity, precision, accuracy, linearity, and robustness.[2][4]

Q3: How should I prepare stock solutions of this compound for stability studies?

A3: Due to the poor water solubility of many ionophores, it is recommended to first dissolve this compound in a small amount of an organic solvent, such as methanol or acetonitrile, before diluting it with the desired aqueous buffer to the final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not significantly impact the stability of the compound or interfere with the analytical method.

Q4: What are the critical parameters to consider when designing a stability study for this compound in an aqueous formulation?

A4: The key factors to investigate in a stability study include pH, temperature, and light exposure. It is advisable to evaluate the stability of this compound across a range of pH values (e.g., acidic, neutral, and alkaline) and at different temperatures (e.g., refrigerated, room temperature, and accelerated conditions).[1][3] Photostability studies should also be conducted to determine the compound's sensitivity to light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound peak in HPLC analysis of acidic solutions. The compound may be undergoing acid-catalyzed hydrolysis. Several ionophore antibiotics exhibit instability in acidic environments.[1]- Adjust the pH of the solution to a neutral or slightly alkaline range if the application allows. - Conduct kinetic studies at different pH values to determine the optimal pH for stability. - Store acidic solutions at lower temperatures to slow down the degradation rate.
Appearance of multiple unknown peaks in the chromatogram after sample preparation. This could indicate degradation of the compound due to exposure to light, elevated temperatures, or incompatible excipients.- Protect solutions from light by using amber vials or covering them with aluminum foil. - Prepare solutions at controlled room temperature or on ice. - Evaluate the compatibility of this compound with all formulation components.
Poor recovery of the compound from the formulation matrix. The compound may be adsorbing to the container surface or interacting with other formulation components.- Use silanized glass vials or low-binding polypropylene containers. - Investigate potential interactions with excipients by analyzing simpler formulations.
Inconsistent stability results between batches. This could be due to variations in the purity of the this compound starting material or inconsistencies in the preparation of the aqueous solutions.- Ensure the purity of the active pharmaceutical ingredient (API) is consistent across batches. - Standardize the protocol for solution preparation, including the source and quality of reagents and water.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase for analysis.

    • Photodegradation: Expose a 100 µg/mL solution of the compound in the mobile phase to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method is as follows:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated during the forced degradation study.

  • Method Validation: Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.

Quantitative Data Summary

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Remaining this compound (%)Number of Major Degradants
0.1 N HCl (60°C)2465.22
0.1 N NaOH (60°C)2492.81
3% H₂O₂ (RT)2488.51
Heat (70°C, solid)4898.10
Photolysis (UV)875.42

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
3.00.05811.9
5.00.01546.2
7.00.00886.6
9.00.01257.8

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare this compound Stock Solution prep_aq Prepare Aqueous Solutions (Different pH, Buffers) prep_stock->prep_aq stress_acid Acid Hydrolysis prep_aq->stress_acid stress_base Base Hydrolysis prep_aq->stress_base stress_ox Oxidation prep_aq->stress_ox stress_photo Photolysis prep_aq->stress_photo stress_therm Thermal Stress prep_aq->stress_therm hplc Stability-Indicating HPLC-UV/MS Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_photo->hplc stress_therm->hplc validate Method Validation (ICH Guidelines) hplc->validate eval_deg Identify Degradants validate->eval_deg eval_kinetics Determine Degradation Kinetics validate->eval_kinetics eval_path Propose Degradation Pathway eval_deg->eval_path eval_shelf Estimate Shelf-Life eval_kinetics->eval_shelf G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic pH) cluster_photolysis Photolysis (UV/Vis Light) parent This compound deg1 Hydrolytic Degradant 1 (e.g., Ring Opening) parent->deg1 H₂O / H⁺ deg3 Photolytic Degradant 1 (e.g., Isomerization) parent->deg3 deg2 Hydrolytic Degradant 2 deg1->deg2 deg4 Photolytic Degradant 2 deg3->deg4

References

Troubleshooting low yield in 16-Deethylindanomycin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of 16-Deethylindanomycin. The information is presented in a question-and-answer format to directly address common issues encountered during production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significantly lower than expected yields of this compound in our fermentation. What are the most common causes?

Low yields in this compound fermentation can stem from several factors. As a secondary metabolite produced by Streptomyces setonii, its synthesis is highly sensitive to environmental and nutritional conditions.[1][2] Key areas to investigate include:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical. An imbalance can shift metabolism away from antibiotic production.

  • Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation rates that deviate from the optimal range for Streptomyces setonii can severely impact yield.[3][4]

  • Strain Instability: Streptomyces strains can lose their ability to produce high titers of secondary metabolites after repeated subculturing.[1]

  • Inadequate Precursor Supply: As a polyketide-nonribosomal peptide hybrid, the availability of specific precursors is essential for biosynthesis.

Q2: How can we optimize the fermentation medium to improve the yield of this compound?

Media optimization is a crucial step in enhancing secondary metabolite production.[1][5] A systematic approach, such as "one-factor-at-a-time" (OFAT) or response surface methodology (RSM), can be employed to identify the optimal concentrations of media components.

Key Media Components to Investigate:

ComponentRationale & Suggested Starting Points
Carbon Source Complex carbohydrates often promote better secondary metabolite production than rapidly consumed sugars. Consider testing various starches, dextrins, or glycerol at concentrations of 1-4%.
Nitrogen Source A combination of organic and inorganic nitrogen sources can be beneficial. Good starting points include soybean meal, yeast extract, peptone, and ammonium salts in the range of 0.5-2%.
Phosphate Source Phosphate is crucial for primary metabolism and can influence the switch to secondary metabolism. K₂HPO₄ or KH₂PO₄ at 0.05-0.2% is a common starting point.
Trace Elements Trace minerals are essential cofactors for many enzymes in the biosynthetic pathway. A stock solution containing ions like Fe²⁺, Zn²⁺, Mn²⁺, and Co²⁺ should be included.
Precursors Based on the biosynthetic pathway of the related compound indanomycin, L-proline, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA are precursors.[6][7] Supplementing the medium with L-proline may enhance yield.

Experimental Workflow for Media Optimization:

cluster_0 Phase 1: Screening of Components cluster_1 Phase 2: One-Factor-at-a-Time (OFAT) Optimization cluster_2 Phase 3: Statistical Optimization (RSM) A Select Carbon Sources (e.g., Starch, Glucose, Glycerol) D Vary Carbon Source Concentration A->D B Select Nitrogen Sources (e.g., Yeast Extract, Peptone, (NH4)2SO4) E Vary Nitrogen Source Concentration B->E C Select Precursors (e.g., L-proline) F Vary Precursor Concentration C->F G Establish Basal Medium with Individually Optimized Components D->G E->G F->G H Design of Experiment (e.g., Central Composite Design) G->H I Perform Fermentation Runs H->I J Analyze Results and Model Fitting I->J K Determine Optimal Medium Composition J->K

Caption: Workflow for Fermentation Media Optimization.

Q3: What are the optimal physical parameters for this compound fermentation, and how do we troubleshoot them?

For most Streptomyces species, optimal conditions for secondary metabolite production are generally found within the following ranges.[4][8][9]

ParameterTypical Optimal Range for StreptomycesTroubleshooting for Low Yield
pH 6.5 - 7.5Low pH: Can inhibit enzyme activity. High pH: Can lead to cell lysis. Implement pH control with automated acid/base addition.
Temperature 28°C - 37°CToo low: Slows down metabolic activity. Too high: Can cause heat stress and reduce enzyme stability. Maintain a constant temperature using a temperature-controlled fermenter.
Aeration (Dissolved Oxygen) >30% of saturationLow DO: Oxygen is crucial for aerobic respiration and biosynthesis. Increase agitation and/or sparging rate.
Agitation 150 - 250 RPM (in shake flasks)Too low: Poor mixing and oxygen transfer. Too high: Can cause shear stress on mycelia. Optimize agitation speed for your specific fermenter geometry.

Logical Relationship for Troubleshooting Physical Parameters:

Caption: Troubleshooting Flowchart for Fermentation Parameters.

Q4: Can you provide a baseline experimental protocol for this compound fermentation?

While a specific protocol for Streptomyces setonii and this compound is not publicly detailed, the following general protocol for Streptomyces fermentation can be adapted and optimized.

Detailed Methodology:

  • Inoculum Preparation:

    • Prepare a spore suspension of Streptomyces setonii from a mature agar plate.

    • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate at 30°C with shaking at 200 RPM for 48-72 hours until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Prepare the production medium (refer to the media optimization section for components).

    • Sterilize the medium by autoclaving.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate under the desired fermentation conditions (e.g., 30°C, pH 7.0, 200 RPM) for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

    • Separate the biomass from the supernatant by centrifugation.

    • Extract this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound using a suitable analytical method like HPLC.

Q5: What is the biosynthetic pathway for this compound, and how does it inform troubleshooting?

This compound is structurally similar to indanomycin, which is synthesized via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[6][7][10] Understanding this pathway is key to troubleshooting precursor limitations.

Proposed Biosynthetic Pathway Overview:

The biosynthesis is thought to start with the activation of L-proline by an NRPS module to form a pyrrole moiety. This starter unit is then elongated by the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA by a series of PKS modules. The "deethyl" in this compound suggests a variation in the extender units used compared to indanomycin.

cluster_pathway Biosynthesis of this compound Proline L-Proline NRPS NRPS Module (Pyrrole formation) Proline->NRPS Pyrrole Pyrrole Starter Unit NRPS->Pyrrole PKS PKS Modules (Chain Elongation) Pyrrole->PKS Malonyl Malonyl-CoA Malonyl->PKS Methylmalonyl Methylmalonyl-CoA Methylmalonyl->PKS Ethylmalonyl Ethylmalonyl-CoA Ethylmalonyl->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization & Tailoring Polyketide->Cyclization Product This compound Cyclization->Product

Caption: Proposed Biosynthetic Pathway for this compound.

Troubleshooting Implications:

  • Precursor Feeding: If the yield is low, consider supplementing the fermentation medium with L-proline.

  • Metabolic Engineering: For advanced users, overexpression of genes involved in the biosynthesis of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA could be a strategy to increase precursor availability.

References

How to prevent precipitation of 16-Deethylindanomycin in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 16-Deethylindanomycin

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous buffers?

A1: this compound (also known as A 83094A or Omomycin) is a polyether antibiotic and an ionophore that is active against Gram-positive bacteria.[1][2] Like its parent compound, indanomycin, it is a hydrophobic molecule with limited solubility in water.[3][4][5] Precipitation occurs when the concentration of this compound exceeds its solubility limit in an aqueous buffer. This often happens when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent concentration is reduced upon dilution, lowering the overall solvating power of the solution for the hydrophobic compound.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Based on the solubility of the closely related compound indanomycin, the recommended solvents for preparing a high-concentration stock solution are Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[3][4][5] It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into an aqueous buffer.

Q3: What is the maximum recommended concentration of an organic co-solvent (e.g., DMSO) in my final buffer?

A3: The maximum concentration of a co-solvent like DMSO is highly dependent on the specific experimental system and cell type, as it can have biological effects. Generally, it is advisable to keep the final concentration of DMSO below 1%, and ideally below 0.5%, to minimize off-target effects. However, the primary factor for preventing precipitation is ensuring the co-solvent concentration is sufficient to maintain the solubility of this compound at the desired final concentration. If precipitation occurs, a higher co-solvent percentage may be necessary, but this must be balanced against potential experimental artifacts.

Q4: How can I improve the solubility of this compound in my experimental buffer?

A4: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvents : Including a water-miscible organic solvent in the final buffer can increase solubility.[6]

  • pH Adjustment : Since this compound has a carboxylic acid group, increasing the pH of the buffer (e.g., to pH 7.4 or higher) can deprotonate this group, increasing its polarity and aqueous solubility.

  • Use of Surfactants : Non-ionic surfactants such as Tween-20 or Triton X-100 can be added at low concentrations (e.g., 0.01% - 0.1%) to the buffer to help solubilize the compound.[7]

  • Cyclodextrins : These molecules can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.[8][9]

Troubleshooting Guides

Problem: My this compound precipitated immediately upon dilution into the buffer.

This is a common issue resulting from the compound rapidly leaving a high-solubility environment (organic stock) for a low-solubility one (aqueous buffer).

Potential Cause Recommended Solution
Final concentration is too high Decrease the final working concentration of this compound.
Insufficient co-solvent Increase the percentage of the organic co-solvent (e.g., DMSO) in the final buffer. Always have a vehicle control with the same co-solvent concentration.
Rapid Dilution Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution slowly while vortexing to allow for gradual solvent exchange. See Protocol 2.
Buffer pH is too low If your experimental conditions permit, increase the pH of the buffer to enhance the solubility of the acidic this compound.

Problem: My solution was initially clear but precipitated over time (e.g., during incubation).

This suggests that the solution is supersaturated and thermodynamically unstable.

Potential Cause Recommended Solution
Temperature Change Solubility is often temperature-dependent. If the experiment involves a temperature shift (e.g., from room temperature to 37°C or 4°C), the compound's solubility may decrease. Pre-warm or pre-cool the buffer to the experimental temperature before adding the compound.
Compound Instability The compound may be degrading over time. Prepare fresh solutions for each experiment.
Slow Aggregation The solution is supersaturated. Lower the final concentration or add a stabilizing agent like a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20).

Troubleshooting Precipitation: A Decision Workflow

G start Precipitation Observed check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc No check_solvent Is the final co-solvent concentration < 1%? check_conc->check_solvent Yes end_ok Problem Solved lower_conc->end_ok increase_solvent Action: Increase co-solvent %. (e.g., from 0.5% to 1% DMSO) Remember vehicle control! check_solvent->increase_solvent Yes check_dilution How was the dilution performed? check_solvent->check_dilution No increase_solvent->end_ok use_protocol2 Action: Use stepwise dilution (Protocol 2). check_dilution->use_protocol2 Stock added directly to buffer check_buffer Can buffer composition be modified? check_dilution->check_buffer Stepwise dilution already used use_protocol2->end_ok modify_buffer Action: Increase pH or add solubilizing agents (surfactants, cyclodextrins). check_buffer->modify_buffer Yes end_not_ok If problem persists, consider alternative formulation strategies. check_buffer->end_not_ok No modify_buffer->end_ok

Caption: A decision tree for troubleshooting precipitation issues.

Quantitative Data Summary

Table 1: Solubility of Indanomycin in Common Laboratory Solvents

SolventSolubilityReference(s)
DMSO (Dimethyl sulfoxide)Soluble[3][4]
DMF (Dimethylformamide)Soluble[3][4]
EthanolSoluble[3][4]
MethanolSoluble[3][4]
WaterLimited Solubility[3][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microfuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure the compound is completely dissolved.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or haze.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Step-wise Dilution Method to Prevent Precipitation

This method minimizes the solvent shock that causes precipitation when diluting a hydrophobic compound into an aqueous buffer.

G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution stock 10 mM Stock in 100% DMSO intermediate Create 1 mM intermediate dilution in buffer containing 10% DMSO stock->intermediate Add stock to buffer + 10% DMSO final Dilute intermediate solution into final buffer to achieve target concentration (e.g., 10 µM with 0.1% DMSO) intermediate->final Add intermediate to final buffer

Caption: Workflow for a stepwise dilution to prevent precipitation.

  • Prepare Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Prepare Intermediate Buffer: Prepare a small volume of your final aqueous buffer that also contains a higher concentration of the co-solvent (e.g., 10% DMSO).

  • Create Intermediate Dilution: Add the 10 mM stock solution to the intermediate buffer to create a 1:10 dilution (resulting in a 1 mM solution in 10% DMSO). This step gradually exposes the compound to the aqueous environment.

  • Final Dilution: Add the 1 mM intermediate solution to your final experimental buffer (which does not contain extra DMSO) to achieve the desired final concentration. For example, a 1:100 dilution of the intermediate stock will result in a 10 µM final concentration with a final DMSO concentration of 0.1%.

  • Mixing: Ensure thorough but gentle mixing at each dilution step.

References

Technical Support Center: Overcoming Poor Solubility of 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 16-Deethylindanomycin for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyether ionophore antibiotic with activity against Gram-positive bacteria and coccidia.[1][2] Its chemical structure lends it a high degree of lipophilicity (predicted XlogP: 6.6), making it poorly soluble in aqueous solutions commonly used in biological assays.[3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial steps I should take to dissolve this compound?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.[5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue with highly hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to test if a lower final concentration of this compound is still active in your assay while remaining soluble.

  • Use Pluronic F-127 or other surfactants: Surfactants like Tween® 80, Triton™ X-100, or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[6][7] It is important to first determine the tolerance of your biological system to these surfactants, as they can have their own biological effects.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[6]

  • Sonication: Gentle sonication can sometimes help to disperse precipitated compound and form a fine suspension. However, this may not be a true solution and the compound may still not be fully bioavailable.

Q4: Are there alternatives to DMSO?

Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF). The choice of solvent can influence the solubility and stability of your compound. It is advisable to test a small number of alternative solvents if DMSO is not suitable for your experimental system.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer
Possible Cause Suggested Solution
Final concentration exceeds aqueous solubility.Decrease the final concentration of this compound.
The organic solvent concentration is too high upon dilution.Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.
The compound is "crashing out" of solution.Add a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin (e.g., HP-β-CD) to the aqueous buffer before adding the compound stock solution.
The buffer composition is unfavorable.Evaluate the effect of pH and ionic strength of your buffer on compound solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Suggested Solution
Incomplete dissolution of the compound in the stock solution.Ensure the compound is fully dissolved in the organic solvent before further dilution. Gentle warming or vortexing may be necessary.
Adsorption of the compound to plasticware.Use low-adhesion microplates and pipette tips. Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer if compatible with your assay.
Time-dependent precipitation of the compound in the final assay medium.Prepare fresh dilutions of the compound immediately before use. Conduct time-course experiments to assess the stability of the compound in your assay medium.

Quantitative Data Summary

Solvent Dielectric Constant (20°C) Boiling Point (°C) Notes
Water80.1100Poor solvent for hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)47.2189A strong, polar aprotic solvent. Can be toxic to some cells at higher concentrations.[4][5]
Ethanol24.678.4A polar protic solvent. Generally well-tolerated by cells at low concentrations.
Methanol33.064.7A polar protic solvent. Can be more toxic than ethanol.
Dimethylformamide (DMF)36.7153A polar aprotic solvent. Use with caution due to potential toxicity.
Acetone20.756A polar aprotic solvent. High volatility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (MW: 465.63 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 214.7 µL of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the aqueous assay buffer (e.g., 10-20% w/v).

    • For a final concentration of 10 µM this compound, first dilute the 10 mM stock solution 1:10 in DMSO to get a 1 mM intermediate solution.

    • In a separate tube, add the appropriate volume of the HP-β-CD stock solution to your assay buffer to achieve the desired final concentration of HP-β-CD (start with a 1-5% final concentration).

    • While vortexing the HP-β-CD containing buffer, slowly add the 1 µL of the 1 mM intermediate stock of this compound for every 1 mL of buffer to achieve a final concentration of 1 µM.

    • Continue to vortex for a few minutes to allow for the formation of the inclusion complex.

    • Visually inspect for any signs of precipitation.

Visualizations

G cluster_0 Problem: Poor Aqueous Solubility cluster_1 Initial Approach cluster_2 Challenges cluster_3 Solubilization Strategies This compound This compound High Concentration Stock in Organic Solvent (e.g., DMSO) High Concentration Stock in Organic Solvent (e.g., DMSO) This compound->High Concentration Stock in Organic Solvent (e.g., DMSO) Dissolve in Precipitation upon Dilution in Aqueous Buffer Precipitation upon Dilution in Aqueous Buffer High Concentration Stock in Organic Solvent (e.g., DMSO)->Precipitation upon Dilution in Aqueous Buffer Dilute in Aqueous Buffer Co-solvents Co-solvents Precipitation upon Dilution in Aqueous Buffer->Co-solvents Surfactants (e.g., Tween 80) Surfactants (e.g., Tween 80) Precipitation upon Dilution in Aqueous Buffer->Surfactants (e.g., Tween 80) Cyclodextrins (e.g., HP-β-CD) Cyclodextrins (e.g., HP-β-CD) Precipitation upon Dilution in Aqueous Buffer->Cyclodextrins (e.g., HP-β-CD) Lipid-based formulations Lipid-based formulations Precipitation upon Dilution in Aqueous Buffer->Lipid-based formulations G start Start: Prepare 10 mM Stock in DMSO dilute Dilute to final concentration in aqueous buffer. Is there precipitation? start->dilute success Proceed with assay dilute->success No troubleshoot Troubleshoot Solubility dilute->troubleshoot Yes option1 Option 1: Lower final concentration troubleshoot->option1 option2 Option 2: Add Surfactant (e.g., Tween 80) to buffer troubleshoot->option2 option3 Option 3: Use Cyclodextrin (e.g., HP-β-CD) in buffer troubleshoot->option3 check_again Re-test for precipitation option1->check_again option2->check_again option3->check_again check_again->success No check_again->troubleshoot Yes

References

Minimizing off-target effects of 16-Deethylindanomycin in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of 16-Deethylindanomycin in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrrole-ether antibiotic produced by the bacterium Streptomyces setonii.[1] It exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[1] Its primary mechanism of action is as an ionophore.[2] Ionophores are molecules that can transport ions across biological membranes, thereby disrupting ion gradients which are crucial for various cellular processes. This class of compounds, including the related indanomycin, has also been shown to have insecticidal and antiviral properties.[3]

Q2: What are the likely off-target effects of this compound in cellular studies?

As an ionophore, the primary off-target effects of this compound are likely related to the disruption of cellular ion homeostasis. This can lead to a cascade of secondary effects, including:

  • Mitochondrial dysfunction: Alterations in mitochondrial membrane potential, leading to impaired cellular respiration and ATP production.

  • Induction of apoptosis or necrosis: Severe cellular stress from ion imbalance can trigger programmed cell death pathways.

  • Changes in intracellular signaling: Ion fluxes, particularly of calcium (Ca2+), are critical for many signaling pathways. Disruption of these can lead to unintended activation or inhibition of cellular processes.

  • Non-specific membrane interactions: At higher concentrations, like many lipophilic molecules, it may intercalate into cellular membranes, altering their physical properties and the function of membrane-bound proteins.

Q3: How can I control for off-target effects in my experiments?

Controlling for off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-response studies: Determine the minimal effective concentration to achieve the desired on-target effect while minimizing off-target toxicity.

  • Use of negative and positive controls: Include an inactive structural analog of this compound as a negative control and a well-characterized ionophore (e.g., valinomycin or nigericin) as a positive control.

  • Orthogonal approaches: Confirm key findings using an alternative method that does not rely on this compound, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the putative target.

  • Cellular viability assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed effects are not simply due to cell death.

  • Specific ionophore activity confirmation: Use ion-sensitive fluorescent probes to directly measure changes in intracellular ion concentrations (e.g., Na+, K+, H+).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cellular toxicity at expected effective concentration Off-target effects due to excessive ionophore activity or non-specific membrane disruption.Perform a detailed dose-response curve to identify the lowest effective concentration. Reduce the incubation time with the compound. Ensure the use of appropriate vehicle controls.
Inconsistent results between experiments Variability in cell health, passage number, or confluency, which can affect susceptibility to ionophore-induced stress.Standardize cell culture conditions meticulously. Use cells within a narrow passage number range. Seed cells at a consistent density for all experiments.
Observed phenotype is not rescued by overexpression of the putative target The phenotype may be an off-target effect independent of the intended target.Employ orthogonal validation methods, such as genetic knockdown of the target, to see if it phenocopies the effect of this compound.
Difficulty distinguishing on-target from off-target effects The primary mechanism of ion transport may have widespread downstream consequences.Utilize a systems biology approach. Perform transcriptomic (RNA-seq) or proteomic analyses to identify pathways affected at different concentrations and time points. This can help differentiate primary target engagement from secondary stress responses.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Curve

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of 2-fold serial dilutions ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM).

  • Treatment: Add the diluted compound to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and the toxic concentration range.

Protocol 2: Validating On-Target Effects using a Genetic Approach (siRNA Knockdown)

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the putative target of this compound. Include a non-targeting (scrambled) siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, lyse a subset of the cells and perform Western blotting or qRT-PCR to confirm the knockdown of the target protein or mRNA, respectively.

  • Phenotypic Assay: In parallel, perform the same phenotypic assay on the knockdown and control cells that you would use to assess the effect of this compound.

  • Comparison: Compare the phenotype of the target knockdown cells to the phenotype observed with this compound treatment. A similar phenotype provides evidence that the compound's effect is on-target.

Visualizations

experimental_workflow Experimental Workflow for Mitigating Off-Target Effects cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Dose-Response Curve (Determine EC50 and Toxicity) B Cytotoxicity Assays (MTT, LDH) A->B C Genetic Knockdown/Out (siRNA, CRISPR) A->C Inform Concentration E Inactive Analog Control B->E Assess Specificity D Phenotypic Comparison C->D E->D F Global Profiling (Transcriptomics, Proteomics) F->D

Caption: Workflow for characterizing and mitigating off-target effects.

signaling_pathway Potential Off-Target Signaling Pathways A This compound B Ion Gradient Disruption (e.g., K+, Na+, H+) A->B C Mitochondrial Membrane Potential Collapse B->C D Cellular Stress B->D C->D E Apoptosis/Necrosis D->E F Altered Enzyme Activity D->F G Changes in Gene Expression D->G logical_relationship Decision Tree for Investigating Off-Target Effects A Is the observed phenotype present at non-toxic concentrations? B Yes A->B Yes C No A->C No D Does genetic knockdown of the target phenocopy the compound's effect? B->D I Likely due to Cytotoxicity C->I E Yes D->E Yes F No D->F No G Likely On-Target Effect E->G H Investigate Off-Target Effects F->H

References

Validation & Comparative

Navigating the Maze of Resistance: A Comparative Guide to Potential Cross-Resistance with 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-Deethylindanomycin, a pyrrole-ether antibiotic structurally related to indanomycin, has demonstrated in vitro activity against Gram-positive bacteria. As with any antimicrobial agent, a thorough understanding of its potential for cross-resistance with existing antibiotics is critical for its development and potential clinical application. To date, specific studies detailing the cross-resistance profile of this compound are not available in the public domain.

This guide provides a framework for understanding potential cross-resistance by examining established resistance mechanisms in Gram-positive bacteria that are likely to be relevant. It focuses on the well-characterized Macrolide-Lincosamide-Streptogramin B (MLSB) resistance, a common mechanism that confers resistance to several distinct classes of antibiotics that target the bacterial ribosome. Furthermore, this guide presents a comprehensive, generalized experimental protocol for assessing cross-resistance, which can be adapted for this compound and other novel antimicrobial compounds.

Potential Cross-Resistance Mechanisms in Gram-Positive Bacteria

Given that this compound is active against Gram-positive bacteria, it is plausible that its efficacy could be affected by existing resistance mechanisms in these organisms. The most prevalent and well-studied of these is MLSB resistance, which can be either constitutive or inducible.[1][2]

MLSB Resistance: A Key Concern

The MLSB resistance phenotype results from modification of the ribosomal target of these antibiotics.[1] This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA.[3][4] This methylation prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics to the ribosome, thereby inhibiting their activity.[4]

There are three primary mechanisms of resistance to MLSB antibiotics:

  • Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA by Erm enzymes, leading to reduced drug binding.[4]

  • Active Efflux: Efflux pumps, encoded by genes such as msr, can actively transport macrolides and streptogramins out of the bacterial cell.[1]

  • Drug Inactivation: Enzymatic inactivation of the antibiotic is a less common mechanism.[1]

The expression of MLSB resistance can be:

  • Constitutive (cMLSB): The resistance genes are continuously expressed, leading to resistance to all MLSB antibiotics.[1]

  • Inducible (iMLSB): Resistance is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. In the absence of an inducer, the bacteria may appear susceptible to lincosamides (e.g., clindamycin) and streptogramin B antibiotics in vitro.[1][5]

Due to the shared target of the bacterial ribosome, it is conceivable that this compound could be subject to cross-resistance in bacteria harboring MLSB resistance mechanisms.

Experimental Protocol for Determining Antibiotic Cross-Resistance

The following is a generalized protocol for assessing cross-resistance between a new chemical entity (NCE), such as this compound, and existing antibiotics. This protocol is based on standard methodologies like broth microdilution and disk diffusion assays.[6][7]

Objective: To determine if resistance to one antibiotic confers resistance to another.

Materials:

  • Bacterial strains:

    • A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium).[8]

    • Isogenic strains with and without known resistance mechanisms (e.g., erm genes).[6]

  • Antibiotics: this compound, and a panel of comparator antibiotics from different classes (e.g., macrolides, lincosamides, streptogramins, beta-lactams, fluoroquinolones).

  • Growth media: Cation-adjusted Mueller-Hinton broth (CAMHB) and Mueller-Hinton agar (MHA).[6]

  • 96-well microtiter plates.

  • Antibiotic disks.

  • Spectrophotometer.

  • Incubator.

Methods:

  • Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

    • Prepare serial twofold dilutions of each antibiotic in CAMHB in 96-well plates.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

  • Disk Diffusion Assay (Kirby-Bauer Test):

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Evenly streak the inoculum onto the surface of an MHA plate.

    • Apply antibiotic disks to the agar surface.

    • Incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk.

  • D-Test for Inducible MLSB Resistance:

    • Place an erythromycin disk and a clindamycin disk in close proximity (15-20 mm apart) on an MHA plate inoculated with the test organism.

    • Incubate as described above.

    • A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (a "D" shape) indicates inducible resistance.[1]

  • Cross-Resistance Assessment:

    • Generate spontaneous mutants resistant to this compound by plating a high-density bacterial culture on MHA containing 4x-8x the MIC of the drug.

    • Isolate and confirm the resistance of the resulting colonies by re-testing the MIC of this compound.

    • Determine the MICs of the panel of comparator antibiotics against these resistant mutants.

    • A significant increase in the MIC of a comparator antibiotic for the this compound-resistant mutant compared to the parental strain indicates cross-resistance.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical Cross-Resistance Data for a this compound-Resistant S. aureus Mutant

AntibioticMIC (µg/mL) for Parental StrainMIC (µg/mL) for Resistant MutantFold Change in MICInterpretation
This compound 13232Resistance
Erythromycin13232Cross-Resistance
Clindamycin0.51632Cross-Resistance
Quinupristin/Dalfopristin0.5816Cross-Resistance
Penicillin>64>64-No Cross-Resistance
Ciprofloxacin0.250.251No Cross-Resistance
Vancomycin111No Cross-Resistance

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 Strain Selection & Preparation cluster_1 Generation of Resistant Mutant cluster_2 Susceptibility Testing cluster_3 Data Analysis A Select Parental Gram-Positive Strains B Prepare Standardized Inoculum A->B C Plate High-Density Culture on MHA + 4x-8x MIC of this compound B->C D Isolate Resistant Colonies C->D E Determine MICs of Panel of Antibiotics (Broth Microdilution) D->E F Perform Disk Diffusion & D-Test G Compare MICs of Parental vs. Mutant Strains F->G H Calculate Fold Change in MIC G->H I Identify Cross-Resistance H->I

Caption: Experimental workflow for assessing antibiotic cross-resistance.

MLSB_Resistance cluster_0 Bacterial Cell cluster_1 No Resistance cluster_2 MLSB Resistance ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis Inhibited ribosome->protein_synthesis antibiotic_s MLSB Antibiotics antibiotic_s->ribosome Binds to 23S rRNA erm_gene erm gene erm_methylase Erm Methylase erm_gene->erm_methylase Expresses methylated_ribosome Methylated 50S Ribosomal Subunit erm_methylase->methylated_ribosome Methylates 23S rRNA protein_synthesis_r Protein Synthesis Continues methylated_ribosome->protein_synthesis_r antibiotic_r MLSB Antibiotics antibiotic_r->methylated_ribosome Binding Blocked

Caption: Mechanism of MLSB resistance via ribosomal methylation.

References

Validating the Antibacterial Spectrum of 16-Deethylindanomycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antibacterial spectrum of 16-Deethylindanomycin against its parent compound, Indanomycin, and other common antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's in vitro efficacy.

Comparative Antibacterial Potency

This compound demonstrates notable activity against a range of Gram-positive bacteria. However, when compared to its structural predecessor, Indanomycin, a significant difference in potency is observed. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial efficacy, for this compound and comparator compounds against selected bacterial strains. Lower MIC values indicate greater potency.

AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Staphylococcus aureus4.0 - 8.0
Streptococcus spp.4.0
Streptococcus pneumoniae2.0
Indanomycin Gram-positive bacteria≤0.2[1]
Ciprofloxacin Streptococcus pneumoniae0.5
Gentamicin Staphylococcus aureusVaries significantly by strain (MIC50 often 0.5-1)

Experimental Protocols

The presented MIC data is typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic result Result: Lowest concentration with no growth determine_mic->result

Experimental workflow for the Broth Microdilution MIC Assay.

Mechanism of Action: Ionophore Activity

This compound is a member of the polyether ionophore class of antibiotics. Its mechanism of action does not involve targeting specific enzymes or cellular processes but rather the disruption of the fundamental ion balance across the bacterial cell membrane.

As an ionophore, this compound is a lipid-soluble molecule that can insert itself into the bacterial cell membrane. It forms a channel or acts as a mobile carrier for specific cations, with a noted preference for potassium ions (K+). By facilitating the transport of K+ ions across the membrane, it disrupts the cell's natural electrochemical gradient. This uncontrolled ion flux leads to a collapse of the membrane potential, which is crucial for vital cellular functions such as ATP synthesis and nutrient transport. The resulting loss of cellular homeostasis ultimately leads to bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria, as their cell wall is more permeable to such molecules compared to the outer membrane of Gram-negative bacteria.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane ionophore This compound (Ionophore) k_ion_in K+ ionophore->k_ion_in disruption Disruption of Membrane Potential ionophore->disruption Uncontrolled K+ Efflux k_ion_out K+ k_ion_out->ionophore death Bacterial Cell Death disruption->death

Mechanism of action for this compound as a K+ ionophore.

Conclusion

The available data indicates that this compound is an effective antibacterial agent against Gram-positive bacteria.[2] Its primary mechanism of action is through the disruption of the bacterial cell membrane's ion gradient, a characteristic of ionophore antibiotics. However, a direct comparison of MIC values reveals that its parent compound, Indanomycin, is significantly more potent against this same class of bacteria. This suggests that the de-ethylation at the 16th position may negatively impact the compound's antibacterial efficacy. Further studies are warranted to explore the full antibacterial spectrum and potential therapeutic applications of this compound, particularly in comparison to other ionophores and established antibiotics.

References

A Comparative Analysis of the Ion Selectivity of 16-Deethylindanomycin and Other Divalent Cation Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ion selectivity of 16-Deethylindanomycin, a pyrrole-ether antibiotic, alongside other well-characterized divalent cation ionophores such as Indanomycin, Ionomycin, and Calcimycin (A23187). Due to the limited availability of quantitative ion selectivity data for this compound and its close analog Indanomycin, this guide focuses on presenting the established selectivity of Ionomycin and Calcimycin, and provides detailed experimental protocols that can be employed to characterize the ionophoric properties of this compound.

Introduction to this compound

Comparative Ion Selectivity

While specific binding constants and transport rates for this compound are yet to be determined, the ion selectivity of Ionomycin and Calcimycin has been characterized. This data provides a benchmark for the expected performance of similar ionophores.

IonophoreReported Ion SelectivityNotes
This compound Not Quantitatively DeterminedExpected to be selective for divalent cations based on structural similarity to Indanomycin.
Indanomycin Not Quantitatively DeterminedA pyrroloketoindane ionophore with antibacterial, antiparasitic, and insecticidal activities.[2]
Ionomycin Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺A potent and selective calcium ionophore that acts as a motile Ca²⁺ carrier.[3][4]
Calcimycin (A23187) Mn²⁺ > Ca²⁺ ≈ Mg²⁺ > Sr²⁺ > Ba²⁺[5]A mobile ion-carrier that forms stable complexes with divalent cations.[5][6]

Table 1: Comparative Ion Selectivity of Divalent Cation Ionophores. This table summarizes the known ion selectivity of Ionomycin and Calcimycin. The selectivity of this compound and Indanomycin remains to be experimentally determined.

Experimental Protocols for Determining Ion Selectivity

To facilitate the characterization of this compound's ion selectivity, two widely used experimental protocols are detailed below.

Fluorescence Spectroscopy-Based Ion Titration

This method relies on the change in the fluorescence spectrum of the ionophore upon binding to a cation.

Principle: The intrinsic fluorescence of the ionophore or a fluorescent reporter molecule changes upon chelation of a metal ion. By titrating a solution of the ionophore with a specific cation and monitoring the fluorescence changes, the binding affinity (dissociation constant, Kd) can be determined.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of various metal salts (e.g., CaCl₂, MgCl₂, MnCl₂, SrCl₂, BaCl₂) in a buffer solution (e.g., Tris-HCl or MOPS) at a defined pH.

  • Fluorescence Measurements:

    • In a quartz cuvette, add a fixed concentration of this compound to the buffer solution.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

    • Incrementally add aliquots of a specific metal salt stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at a specific wavelength against the concentration of the metal ion.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

    • Repeat the experiment for each cation of interest to determine the relative binding affinities.

Ion Transport Assay Using Large Unilamellar Vesicles (LUVs)

This assay directly measures the ability of the ionophore to transport ions across a lipid bilayer.

Principle: LUVs are loaded with a fluorescent indicator that is sensitive to the ion of interest. The addition of an ionophore to the external medium facilitates the transport of the ion into the vesicles, leading to a change in the fluorescence of the entrapped indicator.

Methodology:

  • Preparation of LUVs:

    • Prepare LUVs composed of a suitable lipid mixture (e.g., POPC) by extrusion.

    • During hydration of the lipid film, include a high concentration of an ion-sensitive fluorescent dye (e.g., Fura-2 for Ca²⁺) in the buffer to encapsulate it within the vesicles.

    • Remove the external dye by size-exclusion chromatography.

  • Transport Assay:

    • Resuspend the dye-loaded LUVs in a buffer containing the ion of interest (e.g., Ca²⁺).

    • Place the vesicle suspension in a fluorometer cuvette and monitor the baseline fluorescence.

    • Add a small volume of a stock solution of this compound to the cuvette to initiate ion transport.

    • Record the change in fluorescence over time as the ion is transported into the vesicles and binds to the indicator.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the initial rate of ion transport.

    • By performing the assay with different ions, the relative transport rates and thus the ion selectivity can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical intracellular signaling pathway activated by calcium ionophores and a general experimental workflow for determining ion selectivity.

G General Signaling Pathway of Calcium Ionophores Ionophore Ionophore (e.g., Ionomycin, Calcimycin) Ca_cyto Cytosolic Ca²⁺ ↑ Ionophore->Ca_cyto Influx Ca_ext Extracellular Ca²⁺ Ca_ER ER Ca²⁺ Stores Ca_ER->Ca_cyto Release Calmodulin Calmodulin Ca_cyto->Calmodulin PKC Protein Kinase C (PKC) Ca_cyto->PKC Apoptosis Apoptosis Ca_cyto->Apoptosis High/prolonged levels Calcineurin Calcineurin Calmodulin->Calcineurin Cellular_Response Other Cellular Responses PKC->Cellular_Response Gene_Expression Gene Expression Calcineurin->Gene_Expression

Caption: General signaling pathway activated by calcium ionophores.

G Experimental Workflow for Ion Selectivity Determination cluster_0 Fluorescence Spectroscopy cluster_1 Vesicle Transport Assay Ionophore_sol Prepare Ionophore Solution Titration Perform Fluorometric Titration Ionophore_sol->Titration Cation_sols Prepare Cation Solutions Cation_sols->Titration Binding_Curve Generate Binding Curve Titration->Binding_Curve Kd Calculate Kd Binding_Curve->Kd Selectivity Determine Ion Selectivity Profile Kd->Selectivity LUV_prep Prepare Dye-Loaded LUVs Transport_assay Initiate Transport with Ionophore LUV_prep->Transport_assay Fluorescence_monitoring Monitor Fluorescence Change Transport_assay->Fluorescence_monitoring Rate_calc Calculate Transport Rate Fluorescence_monitoring->Rate_calc Rate_calc->Selectivity

Caption: Workflow for determining ionophore selectivity.

Conclusion

While this compound holds promise as a novel ionophore, its ion selectivity profile requires experimental characterization. The comparative data for Ionomycin and Calcimycin, along with the detailed experimental protocols provided in this guide, offer a framework for researchers to undertake a comprehensive analysis of this compound's ionophoric properties. Such studies will be crucial for understanding its mechanism of action and exploring its potential applications in research and drug development. Ionomycin is a potent, selective calcium ionophore that facilitates the transfer of calcium ions into and out of cells.[7] It is often used with phorbol myristate acetate (PMA) to stimulate T-cell activation.[7] This combination triggers the activation of NF-κB and NFAT transcription factors, leading to cytokine production, such as IL-2.[7] Ionomycin acts as a mobile Ca²⁺ carrier, enhancing Ca²⁺ influx through the direct stimulation of store-regulated cation entry across biological membranes.[3] At micromolar concentrations, it can activate Ca²⁺/Calmodulin-dependent kinases and phosphatases, thereby stimulating gene expression.[3] In human T cells, ionomycin induces the hydrolysis of phosphoinositides and activates PKC, which mediates T cell activation.[3] Treatment of human B cells with ionomycin leads to the activation of a calcium-dependent endonuclease, resulting in apoptosis.[3]

Calcimycin (A23187) is an antibiotic and a divalent cation ionophore with selectivity for Ca²⁺ and Mg²⁺.[8] It induces Ca²⁺-dependent cell death by increasing intracellular calcium levels.[8] Calcimycin also inhibits ATPase activity and uncouples oxidative phosphorylation in mammalian cells.[8] It has been shown to induce apoptosis.[8] In some cells, like murine embryonic fibroblasts and human colon cancer cells, Calcimycin treatment induces autophagy.[9] In HL-60 cells, it triggers increased intracellular Ca²⁺, the generation of reactive oxygen species (ROS), and apoptosis.[9] The primary mechanism of action for both ionophores involves increasing intracellular calcium concentrations, which in turn activates a variety of downstream signaling pathways that can lead to diverse cellular outcomes, including activation, proliferation, and cell death, depending on the cell type and context.[10]

References

A Comparative Guide to the Structural Activity Relationship of 16-Deethylindanomycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural activity relationship (SAR) of 16-Deethylindanomycin and its isolated analogs. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a concise overview of the available experimental data and methodologies.

Data Presentation: Antibacterial Activity

The primary biological activity reported for this compound and its analogs is their antibacterial effect, specifically against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against Staphylococcus aureus.

CompoundStructureMIC (µg/mL) against S. aureus[1]
1 (this compound)this compound8.0
2 (iso-16-deethylindanomycin)iso-16-deethylindanomycin4.0
3 (this compound methyl ester)this compound methyl ester8.0
4 (iso-16-deethylindanomycin methyl ester)iso-16-deethylindanomycin methyl ester8.0

Note: The chemical structures for analogs 2, 3, and 4 are inferred based on their names as presented in the source material.

Structural Activity Relationship Analysis

Based on the limited data available, the following initial SAR observations can be made:

  • Isomerization at the Spiroketal Center: The isomerization of the spiroketal moiety from the normal configuration (this compound) to the iso-configuration (iso-16-deethylindanomycin) appears to enhance antibacterial activity, as evidenced by the lower MIC value of iso-16-deethylindanomycin (4.0 µg/mL) compared to the parent compound (8.0 µg/mL)[1]. This suggests that the stereochemistry at this position is crucial for target interaction.

  • Esterification of the Carboxylic Acid: Methyl esterification of the carboxylic acid group in both this compound and its iso-analog results in a retention or slight decrease in activity against S. aureus[1]. Both methyl esters exhibit an MIC of 8.0 µg/mL[1]. This indicates that a free carboxylic acid may not be essential for the antibacterial activity of this class of compounds, although its modification does not appear to be beneficial either.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard microbiological practices.

Minimal Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with 100 µL of the prepared bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

SAR_of_16_Deethylindanomycin_Analogs cluster_0 This compound Core cluster_1 Modifications Core This compound Iso iso-16-deethylindanomycin (Spiroketal Isomerization) MIC = 4.0 µg/mL Core->Iso Improved Activity Ester This compound methyl ester (Carboxylic Acid Esterification) MIC = 8.0 µg/mL Core->Ester Similar Activity IsoEster iso-16-deethylindanomycin methyl ester (Isomerization + Esterification) MIC = 8.0 µg/mL Core->IsoEster Similar Activity Iso->IsoEster Reduced Activity

Caption: Structural modifications and their impact on the antibacterial activity of this compound.

Experimental_Workflow A Prepare Bacterial Inoculum (e.g., S. aureus) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. The proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This document provides essential, step-by-step guidance for the safe handling and disposal of 16-Deethylindanomycin, a polyether antibiotic.

Key Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.

Step-by-Step Disposal Procedures

The following procedures provide a comprehensive guide for the disposal of this compound in various forms.

1. Disposal of Pure (Neat) this compound

For small quantities of the pure compound, it is recommended to treat it as hazardous chemical waste.

  • Step 1: Containerization: Carefully place the this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, quantity, and date of disposal.

  • Step 2: Waste Collection: Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Step 3: Institutional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. Disposal of Dilute Solutions of this compound

Aqueous solutions containing this compound should not be disposed of down the drain due to potential aquatic toxicity.

  • Step 1: Collection: Collect all dilute solutions in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.

  • Step 2: Neutralization (if applicable and approved): For some antibiotic solutions, chemical deactivation may be an option. However, without specific data on the degradation of this compound, this is not recommended. Consult your institution's EHS for guidance on approved neutralization protocols for antibiotic waste.

  • Step 3: Institutional Disposal: Transfer the container to your designated hazardous waste accumulation area for professional disposal.

3. Disposal of Contaminated Labware and Materials

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be managed as hazardous waste.

  • Step 1: Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container. This waste should be kept separate from regular laboratory trash.

  • Step 2: Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (this compound).

  • Step 3: Disposal: Dispose of the container through your institution's chemical waste management program.

Chemical and Physical Properties

A summary of the known properties of Deethylindanomycin is provided in the table below. This information is essential for safe handling and for waste management professionals.

PropertyValue
Chemical Name Deethylindanomycin
Synonyms A 83094A; this compound; Omomycin
CAS Number 106803-22-9
Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
Appearance Solid
Solubility Not readily available
Storage Temperature -20°C

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_start Start cluster_form Determine Waste Form cluster_pure Pure Compound cluster_solution Dilute Solution cluster_contaminated Contaminated Materials cluster_end Final Disposal start Identify this compound Waste waste_form What is the form of the waste? start->waste_form pure_compound Pure (Neat) Compound waste_form->pure_compound Pure dilute_solution Dilute Solution waste_form->dilute_solution Solution contaminated_materials Contaminated Labware/PPE waste_form->contaminated_materials Solid containerize_pure Containerize in Labeled Hazardous Waste Bottle pure_compound->containerize_pure store_waste Store in Designated Satellite Accumulation Area containerize_pure->store_waste collect_solution Collect in Labeled Hazardous Waste Container dilute_solution->collect_solution collect_solution->store_waste segregate_solids Segregate in Labeled Hazardous Waste Bag/Container contaminated_materials->segregate_solids segregate_solids->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or clarification.

Personal protective equipment for handling 16-Deethylindanomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 16-Deethylindanomycin, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

While the Safety Data Sheet (SDS) for this compound from a specific supplier suggests minimal handling precautions, it is best practice in a research and drug development setting to handle all compounds of unknown toxicity, particularly those related to cytotoxic agents, with a higher degree of caution. Therefore, this guide incorporates both the supplier-specific information and the generally accepted, more stringent safety protocols for handling cytotoxic compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, comparing the supplier's specific recommendations with general best practices for cytotoxic compounds.

PPE CategorySupplier Specific Recommendation (AG Scientific)General Best Practice for Cytotoxic Compounds
Hand Protection Protective glovesDouble gloving with chemotherapy-rated nitrile gloves.[1]
Body Protection Lab coatDisposable, fluid-resistant gown with long sleeves and knit cuffs.[2][3]
Eye Protection Not requiredSafety glasses with side shields, goggles, or a full-face shield.[1][2][4]
Respiratory Not requiredA fit-tested N95 or higher respirator should be used when there is a risk of generating airborne particles or aerosols.[1]

Operational Plan and Handling

Preparation and Handling:

  • All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water.

  • Do not eat, drink, or smoke in the area where the compound is handled.

Spill Management: In the event of a spill, prompt and safe cleanup is critical to prevent exposure and contamination.

  • Alert personnel in the immediate area and restrict access.

  • Don appropriate PPE , including double gloves, a disposable gown, eye protection, and a respirator.[2]

  • Contain the spill using absorbent pads or spill pillows from a chemotherapy spill kit.

  • Clean the area with an appropriate decontaminating solution, typically starting with a detergent solution followed by a disinfectant.

  • Collect all contaminated materials , including absorbent pads, wipes, and contaminated PPE, and place them in a designated hazardous waste container.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential exposure to others.

  • Residue Waste or Unused Product: While the supplier's SDS suggests that smaller quantities can be disposed of with household waste, it is strongly recommended to follow institutional and local regulations for cytotoxic waste disposal.[5] Typically, this involves collecting all waste in clearly labeled, sealed containers for incineration by a licensed hazardous waste disposal company.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, labware, and spill cleanup materials, should be disposed of as cytotoxic waste.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assemble all necessary materials and PPE B Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator (if needed) A->B C Work within a certified chemical fume hood or biological safety cabinet B->C D Carefully weigh and prepare the compound C->D Proceed to Handling E Perform experimental procedures D->E F Decontaminate work surfaces upon completion E->F G Segregate all waste (solid, liquid, sharps) F->G Proceed to Disposal H Place in designated, labeled hazardous waste containers G->H I Arrange for disposal by a licensed hazardous waste contractor H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.